5-(Dichloromethyl)-2-fluoropyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2FN |
|---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
5-(dichloromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H |
InChI Key |
WBUQEMCVZBYQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a dichloromethyl group on the pyridine ring imparts unique electronic properties and reactivity, making it a subject of interest for medicinal and process chemists. This guide provides a summary of its known chemical properties, plausible synthetic approaches, and reactivity profile based on available data.
Core Chemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes key physicochemical properties, including predicted values for some metrics.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Boiling Point | 210–215 °C (estimated) | [1] |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF), limited water solubility. | [1] |
Synthesis and Purification
Plausible Synthetic Pathway
A potential two-step synthesis starting from 2-fluoropyridine is outlined below. This pathway involves an initial chloromethylation followed by a more extensive chlorination of the methyl group.
Caption: Plausible synthetic route to this compound.
Experimental Protocols (Hypothetical)
Based on the plausible synthetic pathway, the following are hypothetical, generalized experimental procedures. Note: These are not from a cited, peer-reviewed source and would require optimization and safety assessment.
Step 1: Synthesis of 5-(Chloromethyl)-2-fluoropyridine via Blanc Chloromethylation
-
To a solution of 2-fluoropyridine, add formaldehyde and concentrated hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the chloromethylation at the 5-position of the pyridine ring.
-
Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield crude 5-(chloromethyl)-2-fluoropyridine.
Step 2: Synthesis of this compound via Dichlorination
-
The crude 5-(chloromethyl)-2-fluoropyridine is dissolved in a suitable solvent.
-
Chlorine gas is bubbled through the solution at an elevated temperature (e.g., 120–140°C) in the presence of a radical initiator, such as methyl ethyl ketone peroxide.[1]
-
The reaction progress is monitored until the conversion of the monochloromethyl group to the dichloromethyl group is complete.
-
The reaction mixture is then cooled, and the excess chlorine and solvent are removed.
Purification
Purification of the final product can likely be achieved through column chromatography. A suggested mobile phase is a mixture of ethyl acetate and petroleum ether.[1]
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the electrophilic nature of the dichloromethyl group and the electronic properties of the fluorinated pyridine ring.
-
Nucleophilic Substitution: The chlorine atoms on the dichloromethyl group are susceptible to substitution by nucleophiles such as amines and alkoxides, particularly under basic conditions.[1]
-
Cross-Coupling Reactions: The pyridine nitrogen can direct cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
These reactive properties make this compound a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the introduction of a dichloromethyl-substituted pyridine moiety is desired. The fluorine atom can also serve to modulate the pharmacokinetic properties of a final drug candidate.
Conclusion
This compound is a chemical intermediate with potential utility in synthetic organic chemistry. While detailed experimental data and protocols are not widely published, its chemical properties can be inferred from related structures. Further research and publication of its experimental characterization would be beneficial for the scientific community.
References
Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties and theoretical synthesis of 5-(Dichloromethyl)-2-fluoropyridine. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted characteristics and plausible synthetic routes derived from analogous chemical transformations.
Core Physicochemical Properties
This compound is a halogenated pyridine derivative. Its key identifying information and calculated properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | ~179.97 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (6 × 12.01), Hydrogen (4 × 1.01), Chlorine (2 × 35.45), Fluorine (1 × 19.00), and Nitrogen (1 × 14.01)[1].
Comparative Analysis with Related Compounds
To provide context, the following table compares the predicted properties of this compound with those of structurally related compounds.
| Property | This compound (Predicted) | 5-(Chloromethyl)-2-fluoropyridine | 2-Chloro-5-(trichloromethyl)pyridine |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₃Cl₄N |
| Molecular Weight ( g/mol ) | 179.97[1] | 145.56[1] | 230.88 |
| Boiling Point (°C) | 210–215 (estimated)[1] | 192–195[1] | ~233 |
| Solubility | Moderate in polar aprotic solvents; limited water solubility[1] | Soluble in DMSO, THF[1] | Insoluble in water |
The presence of the dichloromethyl group is expected to create a strong electron-withdrawing effect, influencing the electronic distribution of the pyridine ring[1].
Theoretical Synthetic Pathways
While no direct, peer-reviewed synthesis protocols for this compound have been published, two plausible synthetic routes can be proposed based on established chemical reactions[1].
Route 1: Sequential Chlorination
This pathway involves a two-step process starting from 2-fluoropyridine.
Experimental Workflow: Sequential Chlorination
Caption: A potential two-step synthesis of this compound.
Methodology:
-
Chloromethylation: 2-Fluoropyridine would first undergo a Blanc chloromethylation reaction using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This step is designed to introduce a chloromethyl group at the 5-position of the pyridine ring, yielding 5-(chloromethyl)-2-fluoropyridine[1].
-
Dichlorination: The resulting intermediate, 5-(chloromethyl)-2-fluoropyridine, would then be treated with chlorine gas under radical initiation conditions (e.g., using methyl ethyl ketone peroxide) at an elevated temperature of 120–140°C. This would convert the monochlorinated methyl group into the desired dichloromethyl group[1].
Route 2: Direct Dichloromethylation
This theoretical approach would form the dichloromethyl group in a single step.
Experimental Workflow: Direct Dichloromethylation
Caption: A proposed single-step synthesis via a modified Gattermann-Koch reaction.
Methodology: This route would involve a modified Gattermann-Koch reaction. Dichloromethanol (CHCl₂OH), generated in situ from chloroform, would act as the electrophile to directly introduce the dichloromethyl group onto the 2-fluoropyridine ring[1].
Biological Activity and Applications
There is no available literature describing the biological activity, signaling pathways, or specific applications of this compound. Research on related fluorinated pyridines suggests potential roles as intermediates in the synthesis of agrochemicals and pharmaceuticals; however, any such application for the title compound remains speculative.
Conclusion
This compound is a compound with a calculated molecular weight of approximately 179.97 g/mol . While its synthesis is theoretically achievable through pathways such as sequential chlorination or direct dichloromethylation, there is a notable absence of published experimental protocols, characterization data, and biological studies. This guide provides a foundational understanding based on theoretical chemistry and data from analogous compounds, highlighting an area for potential future research and development.
References
Synthesis of 5-(Dichloromethyl)-2-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Dichloromethyl)-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful laboratory preparation of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 2-fluoro-5-methylpyridine, from commercially available 2-amino-5-methylpyridine. The second step is the selective dichlorination of the methyl group of 2-fluoro-5-methylpyridine to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-methylpyridine
This procedure is adapted from a known method for the synthesis of 2-fluoropyridine derivatives from their corresponding amino precursors.[1]
Reaction:
2-Amino-5-methylpyridine + NaNO₂ + HBF₄ → 2-Fluoro-5-methylpyridine
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Fluoro-5-methylpyridine.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in a 48% aqueous solution of fluoboric acid (HBF₄).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water to the reaction mixture while maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Gradually warm the mixture to 50 °C and stir for an additional 30 minutes.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | [1] |
| Reagents | Sodium nitrite, Fluoboric acid | [1] |
| Solvent | Water, Dichloromethane | [1] |
| Reaction Temperature | -10 °C to 50 °C | [1] |
| Reaction Time | ~1-2 hours | [1] |
| Yield | ~70-80% | [1] |
| Purity | >98% (after chromatography) | [1] |
Step 2: Dichlorination of 2-Fluoro-5-methylpyridine
The following protocol is a proposed method based on general procedures for the free-radical chlorination of methylpyridines.[2][3] The reaction conditions should be carefully monitored to maximize the yield of the desired dichloromethyl product and minimize the formation of monochlorinated and trichlorinated byproducts.
Reaction:
2-Fluoro-5-methylpyridine + 2 Cl₂ --(Radical Initiator/UV light)--> this compound + 2 HCl
Experimental Workflow:
Caption: Proposed workflow for the dichlorination of 2-Fluoro-5-methylpyridine.
Detailed Protocol:
-
In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or chloroform.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.01-0.05 eq). Alternatively, the reaction can be initiated using a UV lamp.
-
Heat the mixture to reflux.
-
Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to maintain a steady reaction.
-
Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the monochloro-, dichloro-, and trichloromethylated products.
-
Stop the chlorine gas flow when the desired ratio of this compound is achieved.
-
Cool the reaction mixture to room temperature and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate this compound.
| Parameter | Proposed Value | Reference |
| Starting Material | 2-Fluoro-5-methylpyridine | N/A |
| Reagents | Chlorine gas, Radical initiator (AIBN or BPO) | [2][3] |
| Solvent | Carbon tetrachloride or Chloroform | [2] |
| Reaction Temperature | Reflux temperature of the solvent | [3] |
| Reaction Time | Dependent on reaction scale and monitoring | N/A |
| Yield | Variable, dependent on reaction control | N/A |
| Purity | Dependent on purification method | N/A |
Safety Considerations
-
2-Amino-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Fluoboric acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium nitrite: Oxidizing solid. Toxic if swallowed.
-
Chlorine gas: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Radical initiators (AIBN, BPO): Thermally unstable and can decompose violently. Handle with care and store appropriately.
-
Chlorinated solvents: Harmful and suspected carcinogens.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The synthesis of this compound can be achieved through a two-step sequence involving the preparation of 2-fluoro-5-methylpyridine followed by a controlled free-radical chlorination. While the synthesis of the precursor is well-established, the selective dichlorination requires careful optimization and monitoring to achieve a desirable yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate.
References
In-Depth Technical Guide: 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative. Due to its structural motifs—a fluorinated pyridine ring and a dichloromethyl group—this compound is of interest to researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic properties of the pyridine ring, making it a potential building block for novel chemical entities. This document outlines the nomenclature, physicochemical properties, and potential synthetic routes for this compound, noting where data is predicted due to a lack of direct experimental reports.
Chemical Identity and Nomenclature
-
Systematic IUPAC Name: this compound
This name clearly indicates a pyridine ring with a fluorine atom at the 2-position and a dichloromethyl group at the 5-position.
Synonyms: At present, there are no widely recognized synonyms for this specific compound in scientific literature or commercial catalogs.
Physicochemical Properties
Direct experimental data for this compound is limited. The following table summarizes predicted quantitative data for the target compound and provides experimental data for a closely related analog, 5-(chloromethyl)-2-fluoropyridine, for comparative purposes.[1]
| Property | This compound (Predicted) | 5-(Chloromethyl)-2-fluoropyridine (Experimental) |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN |
| Molecular Weight | 179.97 g/mol | 145.56 g/mol |
| Boiling Point | 210–215 °C (estimated) | 192–195 °C |
| Solubility | Moderate in polar aprotic solvents | Soluble in DMSO, THF |
Experimental Protocols: Synthesis
While no direct, peer-reviewed synthesis reports for this compound have been published, plausible synthetic pathways can be proposed based on analogous chemical transformations.[1]
Route 1: Sequential Chlorination of 2-Fluoropyridine
This proposed two-step synthesis starts with the commercially available 2-fluoropyridine.
Step 1: Chloromethylation of 2-Fluoropyridine
-
Reactants: 2-fluoropyridine, formaldehyde, and hydrogen chloride.
-
Catalyst: Zinc chloride (ZnCl₂).
-
Procedure: The reaction is a Blanc chloromethylation. 2-Fluoropyridine is reacted with formaldehyde and HCl in the presence of ZnCl₂ to introduce a chloromethyl group at the 5-position, yielding 5-(chloromethyl)-2-fluoropyridine.
-
Work-up: Standard aqueous work-up and purification by distillation or chromatography.
Step 2: Dichlorination of 5-(chloromethyl)-2-fluoropyridine
-
Reactant: 5-(chloromethyl)-2-fluoropyridine.
-
Reagent: Chlorine gas (Cl₂).
-
Initiator: A radical initiator, such as methyl ethyl ketone peroxide.
-
Procedure: The 5-(chloromethyl)-2-fluoropyridine is treated with chlorine gas under radical initiation conditions at an elevated temperature (e.g., 120–140°C). This facilitates the substitution of a hydrogen atom on the chloromethyl group with a second chlorine atom, yielding the desired this compound.
-
Work-up: The reaction mixture would likely be neutralized, extracted, and the final product purified by fractional distillation or chromatography.
Route 2: Direct Dichloromethylation of 2-Fluoropyridine
A more direct, though potentially less selective, approach could involve a modified Gattermann–Koch type reaction.
-
Reactant: 2-Fluoropyridine.
-
Reagent: Dichlorohydroxymethane (CHCl₂OH), generated in situ from chloroform and a suitable reagent.
-
Procedure: This reaction would aim to directly introduce the dichloromethyl group onto the 2-fluoropyridine ring. Controlling the regioselectivity to favor substitution at the 5-position would be a key challenge.
Logical Relationships
The following diagram illustrates the relationship between the common name and the systematic IUPAC name for the target compound.
Caption: Relationship between common and IUPAC nomenclature.
Experimental Workflow: Proposed Synthesis
The diagram below outlines the proposed sequential chlorination workflow for synthesizing this compound.
Caption: Proposed synthetic workflow for this compound.
References
The Dichloromethyl Group on a Pyridine Ring: A Gateway to Novel Chemistries in Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dichloromethyl-substituted pyridine scaffold is a versatile and highly reactive building block of significant interest in medicinal chemistry and agrochemical research. The presence of the dichloromethyl group imparts unique reactivity to the pyridine ring, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of dichloromethyl pyridines, with a focus on their application in the development of novel therapeutic agents and crop protection solutions. Detailed experimental protocols for key reactions, quantitative data, and workflow visualizations are presented to facilitate practical application in a research setting.
Synthesis of Dichloromethyl Pyridine Derivatives
The introduction of a dichloromethyl group onto a pyridine ring can be achieved through several synthetic strategies, primarily involving the chlorination of methylpyridines or the direct functionalization of the pyridine core.
Table 1: Synthesis of Dichloromethyl Pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Methylpyridine | Trichloroisocyanuric acid, DMF, Chloroform, reflux | 2-(Chloromethyl)pyridine hydrochloride | 64.4 | [1] |
| Pyridine | CCl4, MeOH, FeBr2 (cat.), 140 °C, 6 h | 3-(Dichloromethyl)pyridine | 35 | [2] |
| 2,6-Lutidine | 1. KMnO4, H2O, 75-80 °C; 2. H+; 3. MeOH, H+; 4. NaBH4, AlCl3; 5. SOCl2, MeOH | 2,6-Dichloromethyl pyridine hydrochloride | 78-82 | [3][4] |
| 4-Methylpyridine | 1. KMnO4, H2O, 75-80 °C; 2. H+; 3. MeOH, H+; 4. Reduction; 5. SOCl2 | 4-(Chloromethyl)pyridine hydrochloride | High | [5] |
| 2-Chloro-6-(trichloromethyl)pyridine | MeOH, conc. HCl, FeCl2·4H2O, reflux | 2-Chloro-6-(dichloromethyl)pyridine | 82 (in crude mixture) |
Experimental Protocol: Synthesis of 3-(Dichloromethyl)pyridine[2]
This protocol describes the direct dichloromethylation of pyridine using carbon tetrachloride in the presence of a catalyst.
Materials:
-
Pyridine
-
Carbon tetrachloride (CCl4)
-
Methanol (MeOH)
-
Iron(II) bromide (FeBr2)
-
10% aqueous sodium carbonate (Na2CO3) solution
-
Silica gel
-
Diethyl ether or CCl4 for extraction
Procedure:
-
In a glass ampoule or a stainless steel micro-autoclave, combine pyridine, carbon tetrachloride, methanol, and iron(II) bromide in a molar ratio of 100:200:200:1.
-
Seal the vessel and heat the reaction mixture to 140 °C for 6 hours.
-
After cooling to room temperature, open the vessel and filter the reaction mass through a layer of silica gel.
-
Distill off the unreacted methanol.
-
Neutralize the remaining reaction mass with a 10% aqueous solution of Na2CO3 with stirring for 30-60 minutes.
-
Extract the product with CCl4 or diethyl ether.
-
The yield of 3-dichloromethylpyridine is approximately 35%, with a selectivity of 95-100% and a pyridine conversion of 36-40%.[2]
Reactivity of the Dichloromethyl Group
The dichloromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of dichloromethyl pyridines. The primary modes of reactivity include nucleophilic substitution and hydrolysis to the corresponding aldehyde.
Nucleophilic Substitution Reactions
The two chlorine atoms of the dichloromethyl group can be sequentially or simultaneously displaced by a wide range of nucleophiles. This allows for the introduction of diverse substituents at the methyl position. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the dichloromethyl carbon, facilitating these reactions.
Table 2: Nucleophilic Substitution Reactions of Chloro- and Dichloromethyl Pyridines
| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chloropyridine | Sodium methoxide | CH3OH | 4-Methoxypyridine | - | |
| 2-Chloropyridine | Secondary amines | Base | 2-(Dialkylamino)pyridine | - | [6] |
| β-chlorinated Michael acceptors | Various O-, N-, S-, C-nucleophiles | DMAP (cat.) | Substituted vinyl compounds | - | [6] |
While specific protocols for the nucleophilic substitution of the dichloromethyl group are not extensively detailed in the readily available literature, the principles of nucleophilic substitution on benzylic-like halides are applicable. The reaction conditions would typically involve a polar aprotic solvent and may be facilitated by a base to neutralize the generated HCl.
Hydrolysis to Pyridine Carboxaldehydes
A key transformation of the dichloromethyl group is its hydrolysis to the corresponding aldehyde. This reaction provides a direct route to pyridine carboxaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The hydrolysis can be carried out under either acidic or basic conditions.
Table 3: Synthesis of Pyridine Carboxaldehydes from Dichloromethyl Precursors (Illustrative)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Dichloromethyl)pyridine | H2O, Acid or Base catalyst | 2-Pyridinecarboxaldehyde | - | General Transformation | | 4-(Dichloromethyl)pyridine | H2O, Acid or Base catalyst | 4-Pyridinecarboxaldehyde | - | General Transformation |
Experimental Protocol: General Hydrolysis of Dichloromethyl Pyridines (Conceptual)
This protocol outlines a general procedure for the hydrolysis of a dichloromethyl pyridine to a pyridine carboxaldehyde. Optimization of reaction conditions (temperature, reaction time, and concentration) is typically required for specific substrates.
Materials:
-
Dichloromethyl pyridine derivative
-
Water
-
Acid (e.g., sulfuric acid, hydrochloric acid) or Base (e.g., sodium hydroxide, sodium carbonate)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the dichloromethyl pyridine derivative in a suitable solvent (e.g., water, or a co-solvent system if solubility is an issue).
-
Add an aqueous solution of an acid or a base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, neutralize with a suitable base. If under basic conditions, neutralize with a suitable acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude pyridine carboxaldehyde, which can be further purified by distillation or chromatography.
Applications in Drug Discovery and Agrochemicals
Dichloromethyl and chloromethyl pyridine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo various transformations allows for the construction of complex molecular architectures with desired pharmacological or pesticidal properties.[4][5][7]
Synthetic Pathway to Agrochemicals
The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals.[7][8] The synthesis of these compounds often involves intermediates derived from dichloromethyl pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]
- 3. CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
5-(Dichloromethyl)-2-fluoropyridine discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both fluorine and a dichloromethyl group on the pyridine ring imparts unique electronic properties and provides multiple reactive sites for further functionalization. This technical guide provides a comprehensive overview of the discovery, history, plausible synthetic routes, and physicochemical properties of this compound, based on available scientific literature and patent information. Detailed experimental protocols, derived from analogous chemical transformations, are presented to facilitate its synthesis in a laboratory setting.
Introduction and Historical Context
The precise historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. Its development is intrinsically linked to the broader advancements in the chemistry of fluorinated and chlorinated pyridines, which gained significant momentum in the mid to late 20th century. The strategic incorporation of fluorine into organic molecules became a cornerstone of medicinal chemistry and agrochemical research, owing to its ability to modulate a compound's metabolic stability, lipophilicity, and biological activity.
The synthesis of various halogenated pyridines is described in numerous patents, highlighting their importance as key building blocks. For instance, processes for preparing related compounds like 2-chloro-5-(trichloromethyl)pyridine have been well-established, often starting from 2-chloro-5-methylpyridine.[1] The development of such synthetic methodologies laid the groundwork for the preparation of a wide array of substituted pyridines, including this compound. It is plausible that this compound was first synthesized as part of a broader exploration of halogenated pyridine derivatives for use as intermediates in the development of novel bioactive molecules.
Physicochemical Properties
While experimentally determined data for this compound is limited, its key physicochemical properties can be predicted based on its structure and comparison with related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted)[2] | 5-(Chloromethyl)-2-fluoropyridine | 2-Fluoro-5-methylpyridine[3] |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₆FN |
| Molecular Weight ( g/mol ) | 179.97 | 145.56 | 111.12 |
| Boiling Point (°C) | 210–215 (est.) | Not available | 158-159 |
| Density (g/mL at 25°C) | Not available | Not available | 1.072 |
| Refractive Index (n20/D) | Not available | Not available | 1.4730 |
| Solubility | Moderate in polar aprotic solvents, limited water solubility | Soluble in DMSO, THF | Not available |
The dichloromethyl group significantly influences the electronic nature of the pyridine ring, acting as a strong electron-withdrawing group. This, in conjunction with the electronegative fluorine atom at the 2-position, makes the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution at other positions.
Synthesis and Experimental Protocols
Synthesis of the Precursor: 2-Fluoro-5-methylpyridine
The starting material, 2-fluoro-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine via a diazotization-fluorination reaction (Balz-Schiemann reaction).[3]
Experimental Protocol: Synthesis of 2-Fluoro-5-methylpyridine[3]
-
Diazotization: To a solution of 2-amino-5-methylpyridine (13) (20.0 g, 185 mmol) in fluoboric acid (50 wt% aqueous solution, 50 mL), add sodium nitrite (16.6 g, 240 mmol) in batches at -10 °C, ensuring the reaction temperature remains below 0 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Decomposition of Diazonium Salt: Warm the mixture to 50 °C and continue stirring for an additional 30 minutes.
-
Work-up: Cool the reaction to room temperature and adjust the pH to 9-10 with a saturated aqueous solution of sodium carbonate (250 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (4 x 125 mL).
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by alumina column chromatography (eluent: dichloromethane) to yield 2-fluoro-5-methylpyridine (14) as a yellow oil.
Expected Yield: Approximately 37%[3]
Synthesis of this compound
The conversion of the methyl group of 2-fluoro-5-methylpyridine to a dichloromethyl group can be achieved through free-radical chlorination using chlorine gas under UV irradiation or with a chemical initiator. This method is analogous to the industrial synthesis of other chlorinated pyridines.[1]
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp, dissolve 2-fluoro-5-methylpyridine (10.0 g, 90 mmol) in a suitable inert solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiation: Heat the solution to reflux (approximately 77 °C for carbon tetrachloride) and begin UV irradiation.
-
Chlorination: Bubble chlorine gas through the refluxing solution at a controlled rate. The reaction is exothermic and the rate of chlorine addition should be adjusted to maintain a steady reflux.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the formation of the monochlorinated intermediate, 5-(chloromethyl)-2-fluoropyridine, and its subsequent conversion to the desired dichlorinated product.
-
Reaction Completion: Continue the chlorination until the starting material and the monochlorinated intermediate are consumed to the desired extent. Over-chlorination can lead to the formation of 2-fluoro-5-(trichloromethyl)pyridine.
-
Work-up: Upon completion, stop the chlorine flow and UV irradiation, and allow the reaction mixture to cool to room temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Note: This is a proposed protocol based on analogous reactions. Optimization of reaction conditions, including temperature, reaction time, and the amount of chlorine used, may be necessary to achieve the desired yield and purity.
Logical Relationships and Workflows
The synthesis of this compound follows a logical progression from readily available starting materials. The overall workflow can be visualized as a two-step process.
Applications in Research and Development
While specific applications of this compound are not widely reported, its structural motifs suggest significant potential as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: The fluoropyridine scaffold is a common feature in many bioactive molecules. The dichloromethyl group can serve as a synthetic handle for further transformations or as a bioisostere for other functional groups. It can be hydrolyzed to an aldehyde, which is a versatile functional group for forming carbon-carbon and carbon-nitrogen bonds.
-
Agrochemicals: Many modern herbicides and pesticides contain halogenated pyridine rings. The unique substitution pattern of this compound makes it an attractive building block for the discovery of new crop protection agents.
The general synthetic utility of halogenated pyridines is depicted in the following signaling pathway-style diagram, illustrating their role as precursors to more complex molecules.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be reliably achieved through a two-step process starting from 2-amino-5-methylpyridine. The combination of a fluorine atom and a dichloromethyl group on the pyridine ring provides a unique platform for the synthesis of a diverse range of more complex molecules. This technical guide serves as a foundational resource for researchers and scientists interested in the synthesis and application of this and related halogenated pyridine compounds in the ongoing quest for novel pharmaceuticals and agrochemicals. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its synthetic potential.
References
Fundamental Reaction Mechanisms of Dichloromethylpyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethylpyridines are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The reactivity of these compounds is primarily dictated by the presence of the dichloromethyl group and the chlorine substituent on the pyridine ring, which are susceptible to a variety of chemical transformations. Understanding the fundamental reaction mechanisms of dichloromethylpyridines is crucial for the rational design and development of novel therapeutic agents and other functional molecules.
This technical guide provides a comprehensive overview of the core reaction mechanisms of dichloromethylpyridines, with a focus on nucleophilic substitution, oxidation, and hydrolysis. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid researchers in their synthetic endeavors.
Core Reaction Mechanisms
The principal reaction pathways involving dichloromethylpyridines include nucleophilic substitution at the chloromethyl group and the chlorinated pyridine ring, oxidation of the methyl group, and hydrolysis. The specific mechanism and outcome of these reactions are influenced by factors such as the position of the substituents on the pyridine ring, the nature of the nucleophile, and the reaction conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of dichloromethylpyridine chemistry, allowing for the introduction of a wide array of functional groups. These reactions can occur at either the benzylic carbon of the dichloromethyl group or at the chlorinated carbon atom on the pyridine ring.
The chloromethyl group attached to the pyridine ring behaves as a benzylic halide, readily undergoing nucleophilic substitution via both SN1 and SN2 mechanisms.[3][4][5][6][7] The preferred pathway is dependent on the structure of the dichloromethylpyridine, the strength of the nucleophile, and the solvent polarity.[5][6]
-
SN2 Mechanism: Favored by strong nucleophiles and polar aprotic solvents, this mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[8]
-
SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents, this pathway proceeds through a carbocation intermediate. The stability of this carbocation is enhanced by the electron-withdrawing nature of the pyridine ring.[3][7]
The chloromethyl groups of compounds like 2,6-bis(chloromethyl)pyridine are highly reactive towards nucleophiles such as amines and thiols.[1][9]
Table 1: Quantitative Data for Nucleophilic Substitution Reactions of Dichloromethylpyridines
| Dichloromethylpyridine Derivative | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine | Toluene | 50 | 2-Chloro-5-(hydrazinylmethyl)pyridine | 98.7 | [10] |
| 2-Chloro-5-(chloromethyl)pyridine | Sodium methoxide | Methanol | Reflux | 2-Methoxy-5-(methoxymethyl)pyridine | 50 | [11] |
| 3-Dichloromethyl-pyridine | Sodium methoxide | Methanol | Reflux | Not specified | 45 | [11] |
| 2,6-Bis(chloromethyl)pyridine | Diethylamine | Not specified | Not specified | 2-(Di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine | Not specified | [12] |
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring itself. This reaction is facilitated by the presence of electron-withdrawing groups, such as the dichloromethyl group and the nitrogen atom in the pyridine ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[13] The reaction rate is dependent on the nature of the leaving group, the nucleophile, and the position of the substituents on the ring.[14]
Kinetic studies on the reaction of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have shown a linear Brønsted-type plot, indicating that the nucleophilic attack is the rate-determining step in the SNAr mechanism.[13]
Experimental Protocol 1: General Procedure for Nucleophilic Substitution on 2-Chloro-5-(chloromethyl)pyridine with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in a suitable solvent such as toluene.
-
Addition of Nucleophile: Add the amine nucleophile (1.1 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography to obtain the desired substituted pyridine derivative.[2]
Diagram 1: General Workflow for Nucleophilic Substitution
Caption: A generalized workflow for conducting a nucleophilic substitution reaction.
Oxidation Reactions
The methyl group of dichloromethylpyridines can be oxidized to a carboxylic acid group, providing a route to pyridinedicarboxylic acids, which are valuable building blocks in medicinal chemistry.[9][15][16] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and sodium dichromate.[9][15]
The oxidation of 2,6-lutidine (2,6-dimethylpyridine) to 2,6-pyridinedicarboxylic acid is a well-established procedure.[9][16]
Table 2: Quantitative Data for Oxidation of Lutidines
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2,6-Lutidine | KMnO₄ | Water | 75-80 | 2,6-Pyridinedicarboxylic acid | 85-90 | [9] |
| 2,6-Dimethyl-pyridine | Sodium dichromate / H₂SO₄ | Water | 100 | 2,6-Pyridinedicarboxylic acid | Not specified | [15] |
Experimental Protocol 2: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine and water.
-
Addition of Oxidant: Heat the mixture to 75-80 °C and add potassium permanganate portion-wise over a period of 35 minutes, maintaining the temperature.[9]
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the 2,6-pyridinedicarboxylic acid.[9]
-
Purification: Collect the white precipitate by filtration, wash with cold water, and dry to obtain the pure product.
Diagram 2: Logical Relationship in the Synthesis of 2,6-Bis(chloromethyl)pyridine
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.4: Differentiating SN2 from SN1 reactions | ChIRP [chirp1.chem.ubc.ca]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,6-Bis(chloromethyl)pyridine hydrochloride | 55422-79-2 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 12. 2,6-ビス(クロロメチル)ピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 16. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol: A Proposed Synthesis of 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the proposed synthesis of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific compound, the following protocol is based on well-established and analogous chemical transformations.
Introduction
This compound is a functionalized pyridine ring system. The presence of a dichloromethyl group and a fluorine atom imparts unique electronic properties, making it a valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The dichloromethyl group can serve as a precursor to other functional groups or act as a reactive site for further molecular elaboration.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 179.97 g/mol [1] |
| Boiling Point (estimated) | 210–215 °C[1] |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, THF)[1] |
Proposed Synthetic Pathway
A two-step sequential chlorination route starting from 2-fluoropyridine is proposed. This pathway involves an initial chloromethylation followed by a radical-initiated dichlorination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)-2-fluoropyridine (Blanc Chloromethylation)
This step introduces a chloromethyl group at the 5-position of the 2-fluoropyridine ring. The reaction is analogous to the chloromethylation of 3,5-difluoropyridine, which has been reported with yields ranging from 60-80%[2].
Materials:
-
2-Fluoropyridine
-
Formaldehyde (paraformaldehyde can also be used)
-
Hydrogen chloride (gas or concentrated HCl)
-
Zinc chloride (ZnCl₂), anhydrous
-
Inert solvent (e.g., Dichloromethane or Acetic Acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber.
-
Charge the flask with anhydrous zinc chloride (catalyst) and the chosen inert solvent.
-
Add 2-fluoropyridine to the stirred suspension.
-
Introduce formaldehyde to the reaction mixture.
-
Bubble hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature between 0°C and room temperature. Alternatively, concentrated hydrochloric acid can be added dropwise.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(chloromethyl)-2-fluoropyridine.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound (Dichlorination)
This step involves the conversion of the chloromethyl group to a dichloromethyl group via a radical-initiated chlorination.
Materials:
-
5-(Chloromethyl)-2-fluoropyridine
-
Chlorine gas (Cl₂)
-
Radical initiator (e.g., methyl ethyl ketone peroxide or AIBN)
-
Inert solvent (if necessary)
Procedure:
-
In a fume hood, place the 5-(chloromethyl)-2-fluoropyridine in a reaction vessel equipped with a magnetic stirrer, a gas inlet, a condenser, and a light source (if a photo-initiator is used).
-
Heat the starting material to 120–140°C[1].
-
Add the radical initiator to the reaction mixture.
-
Bubble chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by GC-MS, observing the conversion of the -CH₂Cl group to the -CHCl₂ group.
-
Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine.
-
The crude product can be purified by vacuum distillation or column chromatography.
Purification and Characterization
Purification:
The final product, this compound, can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to achieve a purity of >99%[1].
Characterization Data (for related compounds):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Predicted) | C₆H₄Cl₂FN | 179.97[1] | 210–215[1] |
| 5-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | 145.56[1] | 192–195[1] |
| 2-Chloro-5-trichloromethylpyridine | C₆H₃Cl₄N | 230.91 | Not Available |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme caution.
-
Hydrogen chloride is a corrosive gas.
-
The reaction intermediates and the final product should be handled with care as their toxicological properties are not well-established.
Chemical Reactivity and Applications
The dichloromethyl group in this compound is a potent electrophile, making the compound a versatile intermediate for various chemical transformations[1]:
-
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines or alkoxides under basic conditions.
-
Cross-Coupling Reactions: The pyridine nitrogen can direct Suzuki–Miyaura couplings.
Caption: Reactivity of this compound.
This proposed synthesis protocol provides a framework for the laboratory-scale preparation of this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and analytical capabilities.
References
Application Notes and Protocols for the Conversion of Dichloromethylpyridine to Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of a dichloromethyl group on a pyridine ring to an aldehyde is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. Pyridinecarboxaldehydes are versatile building blocks in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the hydrolysis of 2-, 3-, and 4-(dichloromethyl)pyridine to their corresponding pyridinecarboxaldehydes. Both base-catalyzed and acid-catalyzed methods are discussed, offering flexibility depending on the substrate and desired reaction conditions.
Reaction Principle
The conversion of a dichloromethyl group to an aldehyde proceeds via a nucleophilic substitution reaction, followed by the elimination of water. The dichloromethyl group is first hydrolyzed to a geminal diol, which is an unstable intermediate. This gem-diol readily loses a molecule of water to form the stable carbonyl group of the aldehyde.[1][2][3] The reaction can be catalyzed by either acid or base.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Hydrolysis of Dichloromethylpyridines
| Isomer | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3 | 3-(Dichloromethyl)pyridine | CaCO₃, H₂O, 115 °C, 8 h | 3-Pyridinecarboxaldehyde | 96 | [4] |
| 2 | 2-(Dichloromethyl)pyridine | General Method A (Base-Catalyzed) | 2-Pyridinecarboxaldehyde | High (expected) | Inferred from[4] |
| 4 | 4-(Dichloromethyl)pyridine | General Method A (Base-Catalyzed) | 4-Pyridinecarboxaldehyde | High (expected) | Inferred from[4] |
| General | Dichloromethylarene | Aqueous HCl (excess), 100-200 °C | Aromatic Aldehyde | High | [5][6] |
Note: Specific yields for the 2- and 4-isomers using the described protocols should be determined empirically but are expected to be high based on the successful hydrolysis of the 3-isomer and analogous aromatic systems.
Table 2: Spectroscopic Data for Dichloromethylpyridines
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2-(Dichloromethyl)pyridine | 6.7 (s, 1H, CHCl₂), 7.3-8.6 (m, 4H, Ar-H) | 70-75 (CHCl₂), 122-155 (Ar-C) |
| 3-(Dichloromethyl)pyridine | 6.6 (s, 1H, CHCl₂), 7.4-8.7 (m, 4H, Ar-H) | 70-75 (CHCl₂), 123-155 (Ar-C) |
| 4-(Dichloromethyl)pyridine | 6.5 (s, 1H, CHCl₂), 7.5 (d, 2H, Ar-H), 8.7 (d, 2H, Ar-H) | 70-75 (CHCl₂), 122-155 (Ar-C) |
Note: Exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for these structures.
Table 3: Spectroscopic Data for Pyridinecarboxaldehydes
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.5-8.8 (m, 4H, Ar-H)[7] | 193.5 (CHO), 121-153 (Ar-C) | ~1700 (C=O)[4][8][9] |
| 3-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.5-9.1 (m, 4H, Ar-H) | 192.5 (CHO), 124-155 (Ar-C) | ~1705 (C=O)[6][10][11][12] |
| 4-Pyridinecarboxaldehyde | 10.1 (s, 1H, CHO), 7.7 (d, 2H, Ar-H), 8.9 (d, 2H, Ar-H)[5] | 192.0 (CHO), 122-151 (Ar-C)[13] | ~1710 (C=O)[5][14][15] |
Note: Spectroscopic data is compiled from various sources and represents typical values.
Experimental Protocols
General Method A: Base-Catalyzed Hydrolysis
This protocol is based on the reported synthesis of 3-pyridinecarboxaldehyde and is expected to be applicable to the 2- and 4-isomers as well.[4]
Materials:
-
Dichloromethylpyridine (1.0 eq)
-
Calcium carbonate (CaCO₃) (1.1 eq)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stir bar, add the dichloromethylpyridine, calcium carbonate, and water (a mass ratio of water to dichloromethylpyridine of approximately 4:1 is recommended).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pyridinecarboxaldehyde.
-
Purify the crude product by distillation or column chromatography on silica gel if necessary.
General Method B: Acid-Catalyzed Hydrolysis
This protocol is based on the general method for the hydrolysis of benzal chlorides and can be adapted for dichloromethylpyridines.[5][6]
Materials:
-
Dichloromethylpyridine (1.0 eq)
-
Aqueous hydrochloric acid (HCl, ~20-30%) (in excess)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a stir bar, add the dichloromethylpyridine and an excess of aqueous hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude pyridinecarboxaldehyde.
-
Purify by distillation or column chromatography as needed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of pyridinecarboxaldehyde.
Caption: Base-catalyzed hydrolysis mechanism.
Caption: Acid-catalyzed hydrolysis mechanism.
References
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]
- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Pyridinecarboxaldehyde(1121-60-4) IR Spectrum [m.chemicalbook.com]
- 9. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [m.chemicalbook.com]
- 11. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 15. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
The Elusive Role of 5-(Dichloromethyl)-2-fluoropyridine in Agrochemicals: A Look into Potential Applications
While direct, documented practical applications of 5-(Dichloromethyl)-2-fluoropyridine in commercially available agrochemicals are not readily found in scientific literature and patent databases, its chemical structure suggests potential utility as a versatile intermediate in the synthesis of novel fungicides, herbicides, and insecticides. The presence of a reactive dichloromethyl group and a fluorinated pyridine ring—a common motif in modern agrochemicals—positions this compound as a candidate for the development of new active ingredients.
The dichloromethyl group can be readily transformed into other functional groups, such as an aldehyde or a carboxylic acid, which serve as key handles for constructing more complex molecular architectures. The 2-fluoro-5-pyridyl moiety is a well-established pharmacophore in agrochemistry, known to enhance the biological activity and metabolic stability of molecules.
This report outlines potential applications and hypothetical experimental protocols based on the known reactivity of similar chemical structures and their relevance in the agrochemical industry.
Potential Applications in Agrochemical Synthesis
The primary foreseeable application of this compound is as a building block for creating a variety of agrochemically active compounds. The dichloromethyl group is a synthetic precursor to a formyl group (-CHO) via hydrolysis, which can then be used in a range of subsequent reactions.
As a Precursor for Fungicides
The formylpyridine derivative obtained from this compound could be a key intermediate in the synthesis of novel fungicides. For instance, it could be utilized in Wittig-type reactions to create vinyl ethers, a structural component present in some strobilurin-class fungicides.
As an Intermediate for Herbicides
The pyridine aldehyde derived from this compound can be a starting point for the synthesis of herbicides. For example, it could undergo condensation reactions with various active methylene compounds to generate inhibitors of key plant enzymes.
In the Development of Novel Insecticides
The 2-fluoro-5-(formyl)pyridine intermediate could be used to synthesize new insecticides. The aldehyde functionality allows for the construction of imines, oximes, and other nitrogen-containing heterocycles that are common in insecticidally active molecules. It could potentially be used in the synthesis of analogs of existing neonicotinoids or butenolides.
Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the utilization of this compound as a synthetic intermediate.
Protocol 1: Hydrolysis of this compound to 2-Fluoro-5-formylpyridine
This protocol describes the conversion of the dichloromethyl group to an aldehyde, a critical transformation for further synthetic utility.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of a suitable organic solvent.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the solution while stirring and cooling in an ice bath.
-
After the addition is complete, add water (10.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-Fluoro-5-formylpyridine can be purified by column chromatography on silica gel.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| This compound | C6H4Cl2FN | 180.01 | - | Liquid/Solid |
| 2-Fluoro-5-formylpyridine | C6H4FNO | 125.10 | 70-85 | Solid |
Protocol 2: Synthesis of a Hypothetical Schiff Base Insecticide Precursor
This protocol outlines the synthesis of a Schiff base from 2-Fluoro-5-formylpyridine and a hypothetical insecticidally active amine.
Materials:
-
2-Fluoro-5-formylpyridine (from Protocol 1)
-
A primary amine (e.g., 4-ethoxyaniline, as a model)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2-Fluoro-5-formylpyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Expected Yield (%) |
| 2-Fluoro-5-formylpyridine | 4-Ethoxyaniline | N-(4-ethoxyphenyl)-1-(2-fluoro-5-pyridyl)methanimine | 85-95 |
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a potential workflow for utilizing this compound in the discovery of new agrochemicals.
Caption: A potential workflow for agrochemical discovery.
Application Notes and Protocols for the Experimental Setup of Fluorination of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated pyridines are crucial building blocks in modern drug discovery, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of pharmaceutical compounds.[1][2] The strategic introduction of fluorine into a pyridine scaffold can significantly influence its biological activity.[1] This document provides detailed application notes and protocols for the primary methods of fluorinating chloropyridines, a common and versatile class of precursors. The methodologies covered include Nucleophilic Aromatic Substitution (SNAr), Electrophilic C-H Fluorination, and Gas-Phase Catalytic Fluorination. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a research and development setting.
Nucleophilic Aromatic Substitution (SNAr) Fluorination
Nucleophilic aromatic substitution, often referred to as the Halex (halogen exchange) reaction, is a widely used method for introducing fluorine into electron-deficient aromatic systems like chloropyridines.[3] The reaction involves the displacement of a chloride ion by a nucleophilic fluoride source. The efficacy of this method is highly dependent on the reactivity of the fluoride source and the reaction conditions.
Traditional SNAr with Alkali Metal Fluorides (KF, CsF)
Potassium fluoride (KF) and cesium fluoride (CsF) are common, cost-effective reagents for SNAr fluorination.[3] However, their application is often limited by high lattice energies and low solubility in organic solvents, necessitating high reaction temperatures (often >130 °C) and the use of polar aprotic solvents like DMSO, DMF, or sulfolane.[3][4] The presence of water can significantly reduce fluoride nucleophilicity, making anhydrous conditions crucial for success.[1][3]
Quantitative Data Summary: SNAr with KF
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | KHF₂ | None | None (Neat) | 315 | 4 | 93.7 | [5] |
| Pentachloropyridine | KF | Water | Sulfolane | 215 | - | 91 (for 3,5-dichloro-trifluoropyridine) | [6] |
| 2-Chloro-5-nitropyridine | KF | Tetrabutylammonium Chloride (TBAC) | DMSO | 130 | 12 | 75 | [4] |
| 2,6-Dichloropyridine | CsF | None | DMSO | 150 | 24 | 60 (for 2-chloro-6-fluoropyridine) | [3] |
Protocol 1: General Procedure for SNAr Fluorination with KF
Materials:
-
Chloropyridine substrate
-
Anhydrous Potassium Fluoride (spray-dried is recommended)
-
Phase-Transfer Catalyst (e.g., 18-crown-6 or Tetrabutylammonium Chloride), optional
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, Sulfolane)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium fluoride (2-3 equivalents relative to the substrate).
-
Solvent and Substrate Addition: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent, followed by the chloropyridine substrate (1.0 equivalent). If using a phase-transfer catalyst, add it at this stage (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to the desired temperature (typically 130-220 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Mild SNAr with Anhydrous Tetraalkylammonium Fluorides
To overcome the limitations of alkali metal fluorides, more soluble and reactive fluoride sources like anhydrous tetrabutylammonium fluoride (NBu₄F) and tetramethylammonium fluoride (NMe₄F) have been developed.[6][7] These reagents can effect fluorination at much lower temperatures, often at room temperature, expanding the functional group tolerance of the reaction.[4][7] Anhydrous NMe₄F is particularly effective for the SNAr fluorination of a wide range of electron-deficient heteroaromatics.[4]
Quantitative Data Summary: SNAr with Anhydrous NMe₄F
| Substrate | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | >95 | [4] |
| 3-Chloro-2-nitropyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | 94 | [4] |
| 2,3-Dichloropyridine | NMe₄F (2 equiv) | DMF | 80 | 24 | 33 (for 3-chloro-2-fluoropyridine) | [4] |
| 2-Bromo-5-(trifluoromethyl)pyridine | NMe₄F (2 equiv) | DMF | 25 | 24 | >95 | [4] |
| 2-Chloroquinoline | NBu₄F (in situ) | THF | 25 | 24 | 95 | [6][7] |
Protocol 2: SNAr Fluorination with Anhydrous Tetramethylammonium Fluoride (NMe₄F)
Materials:
-
Chloropyridine substrate
-
Anhydrous NMe₄F
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere glovebox
-
Standard reaction vials with Teflon-lined caps
-
Magnetic stirrer
Procedure:
-
Preparation (in a glovebox): Weigh the chloropyridine substrate (0.1 mmol, 1.0 equiv) and anhydrous NMe₄F (0.2 mmol, 2.0 equiv) into a 4 mL vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (0.5 mL) to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the reaction mixture at the desired temperature (e.g., 25 °C or 80 °C) for the specified time (typically 24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (2.5 mL). For quantitative analysis, an internal standard (e.g., 1,3,5-trifluorobenzene) can be added.
-
Analysis and Purification: The yield can be determined by ¹⁹F NMR spectroscopy of the crude mixture. For isolation, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.
Electrophilic C-H Fluorination
For pyridines that lack a suitable leaving group like chlorine, direct C-H fluorination offers an alternative pathway. This method typically involves the reaction of the heteroarene with a potent electrophilic fluorinating agent. Silver(II) fluoride (AgF₂) has emerged as a highly effective reagent for the site-selective C-H fluorination of pyridines and diazines at the position adjacent to the ring nitrogen.[5] The reactions are fast, often complete within an hour at ambient temperature, and tolerate a wide range of functional groups.[5]
Quantitative Data Summary: C-H Fluorination with AgF₂
| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | AgF₂ (3 equiv) | MeCN | 23 | 1.5 | 85 | [8] |
| 3-Chloropyridine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 88 (for 3-chloro-2-fluoropyridine) | [9][10] |
| 3-Benzyloxypyridine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 91 (for 3-benzyloxy-2-fluoropyridine) | [9][10] |
| Pyrimidine | AgF₂ (3 equiv) | MeCN | 25 | 1 | 82 | [9][10] |
Protocol 3: Site-Selective C-H Fluorination with AgF₂
Materials:
-
Pyridine or diazine substrate
-
Silver(II) Fluoride (AgF₂)
-
Anhydrous Acetonitrile (MeCN)
-
Oven-dried glassware
-
Teflon-coated magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Celite or silica gel for filtration
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv) and anhydrous acetonitrile.
-
Reagent Addition: Place the flask under an inert atmosphere. In one portion, add AgF₂ (3.0 equiv). Note: AgF₂ is hygroscopic and should be handled quickly in the air.
-
Reaction: Stir the resulting suspension vigorously at ambient temperature (22-25 °C). The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, filter the reaction mixture through a short plug of silica gel or Celite, rinsing with acetonitrile or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Gas-Phase Catalytic Fluorination
Gas-phase fluorination is a suitable method for the production of simple fluoropyridines from their chloro-analogues on a larger scale. This process typically involves passing the chloropyridine vapor along with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), over a heated solid catalyst.[10] Metal oxides like MgO, CeO₂, and Cr₂O₃ are often used as catalyst precursors, which are converted to active metal fluorides or oxyfluorides under the reaction conditions.[10]
Quantitative Data Summary: Gas-Phase Fluorination of 2-Chloropyridine
| Substrate | Fluorinating Agent | Catalyst Precursor | Temp (°C) | Conversion (%) | Selectivity to 2-Fluoropyridine (%) | Reference |
| 2-Chloropyridine | HF | MgO | 380 | 95 | 98 | [10] |
| 2-Chloropyridine | HF | CeO₂ | 380 | 60 | 97 | [10] |
| 2-Chloropyridine | HF | Cr₂O₃ | 380 | 35 | 95 | [10] |
| 2-Chloropyridine | HF | LaFeO₃ | 380 | 25 | 96 | [10] |
Protocol 4: General Procedure for Gas-Phase Fluorination
Materials & Equipment:
-
Chloropyridine substrate
-
Anhydrous Hydrogen Fluoride (HF) gas
-
Inert carrier gas (e.g., Nitrogen)
-
Fixed-bed flow reactor (typically made of Monel or another HF-resistant alloy)
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid substrate delivery
-
Heated transfer lines
-
Condensation trap (cold trap)
-
Scrubber system for unreacted HF and HCl byproduct
Procedure:
-
Catalyst Preparation: Pack the reactor with the metal oxide catalyst precursor.
-
Catalyst Activation: Heat the reactor to the reaction temperature (e.g., 380 °C) under a flow of nitrogen. Activate the catalyst by introducing a flow of anhydrous HF for a set period, which converts the oxide to the active fluoride/oxyfluoride species.
-
Reaction: Introduce the chloropyridine substrate into the reactor via a syringe pump, where it is vaporized and mixed with the HF and nitrogen carrier gas stream.
-
Product Collection: Pass the reactor effluent through a heated line to a cold trap (e.g., cooled with dry ice/acetone) to condense the organic products (fluoropyridine and unreacted chloropyridine). The non-condensable gases (N₂, HCl, excess HF) are directed to a caustic scrubber.
-
Analysis and Purification: The collected liquid product is neutralized, extracted, and analyzed by GC-MS. The fluorinated pyridine can be purified by fractional distillation.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for solution-phase fluorination reactions.
Caption: Simplified schematic of a gas-phase fluorination system.
Caption: The two-step mechanism of SNAr fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis of Derivatives from 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 5-(Dichloromethyl)-2-fluoropyridine. This compound offers two reactive sites for functionalization: the 2-fluoro position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the 5-(dichloromethyl) group, which can be converted into other functional moieties, most notably a formyl group. These characteristics make it a valuable building block in medicinal chemistry and materials science for the generation of diverse molecular scaffolds.
Overview of Synthetic Transformations
This compound allows for a range of chemical modifications. The primary transformations discussed in these notes are:
-
Hydrolysis of the Dichloromethyl Group: The conversion of the dichloromethyl group to a formyl group, yielding 2-fluoro-5-formylpyridine, a key intermediate for further derivatization.
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position: Displacement of the fluoride with various nucleophiles such as alkoxides and amines. This reaction can be performed on the starting material or on the aldehyde derivative.
These reactions can be performed sequentially to generate a variety of 2,5-disubstituted pyridine derivatives.
Synthesis of 2-Substituted-5-formylpyridine Derivatives
A common and highly useful transformation of this compound is its conversion to the corresponding aldehyde, 2-fluoro-5-formylpyridine. This aldehyde can then undergo nucleophilic aromatic substitution at the 2-position to introduce a variety of substituents.
Hydrolysis of this compound to 2-Fluoro-5-formylpyridine
Experimental Protocol: Hydrolysis of Dichloromethyl Group
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dichloromethyl aromatic compound in a suitable solvent such as aqueous formic acid or a mixture of acetic acid and water.
-
Reagent Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 2-Alkoxy-5-formylpyridines
2-Alkoxy-5-formylpyridines can be synthesized by the nucleophilic substitution of the fluorine atom in 2-fluoro-5-formylpyridine with an alkoxide.
Experimental Protocol: Synthesis of 2-Alkoxy-5-formylpyridine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Alkoxide Formation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of 2-fluoro-5-formylpyridine in the same dry solvent to the freshly prepared alkoxide solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Synthesis of 2-Amino-5-formylpyridines
The fluorine atom at the 2-position can be displaced by various amines to yield 2-amino-5-formylpyridine derivatives. These compounds are valuable intermediates in the synthesis of biologically active molecules.[1][2]
Experimental Protocol: Synthesis of 2-Amino-5-formylpyridine
-
Reaction Setup: In a sealed tube or a microwave vial, dissolve 2-fluoro-5-formylpyridine and the desired amine (primary or secondary) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 150 °C. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Direct Nucleophilic Aromatic Substitution on this compound
It is also possible to first perform the nucleophilic aromatic substitution on this compound and then hydrolyze the dichloromethyl group. This alternative route may be advantageous depending on the stability of the nucleophile and the desired final product. A process for the preparation of 2-alkoxy-5-alkoxymethylpyridines from 3-dichloromethylpyridine has been described in the patent literature and can be adapted.
Data Presentation
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Fluoro-5-formylpyridine | 2-Alkoxy-5-formylpyridine | ROH, NaH, THF/DMF | Varies | General Method |
| 2-Fluoro-5-formylpyridine | 2-Amino-5-formylpyridine | R1R2NH, K2CO3, DMSO/DMF, 80-150 °C | Varies | [1][2] |
| 3-Dichloromethylpyridine | 2-Alkoxy-5-alkoxymethylpyridine | R1OH, R1ONa, 0-150 °C | Not specified |
Mandatory Visualizations
Synthetic Pathways from this compound
References
Application Notes and Protocols: Synthesis of IRAK4 Kinase Inhibitors Utilizing 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a critical upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] As a key player in the innate immune response, aberrant IRAK4 signaling is implicated in various inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus in drug discovery.
This document provides detailed application notes and protocols for the use of 5-(Dichloromethyl)-2-fluoropyridine as a key building block in the synthesis of IRAK4 inhibitors, with specific reference to compounds disclosed in U.S. Patent 9,751,837 B2.
The Role of this compound in IRAK4 Inhibitor Synthesis
This compound is a versatile synthetic intermediate. The dichloromethyl group can be readily converted to other functional groups, such as an aldehyde or a carboxylic acid, which are crucial for building the core structure of the kinase inhibitor. The fluorine atom at the 2-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability, potentially enhancing its pharmacokinetic profile.
In the context of IRAK4 inhibitor synthesis, this compound serves as a precursor to a key benzoyl chloride intermediate. This intermediate is then coupled with various amine-containing fragments to generate a library of potential kinase inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for the synthesis and evaluation of IRAK4 inhibitors.
Caption: IRAK4 Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols are adapted from the general methods described in U.S. Patent 9,751,837 B2 and represent a typical synthetic sequence for the preparation of IRAK4 inhibitors using this compound.
Protocol 1: Synthesis of 5-(Dichloromethyl)-2-fluorobenzoic acid
-
Reaction Setup: To a solution of this compound in an appropriate solvent (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add a suitable oxidizing agent (e.g., sodium periodate) and a catalytic amount of a ruthenium salt (e.g., ruthenium(III) chloride hydrate).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for a period sufficient to ensure complete conversion (typically monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-(Dichloromethyl)-2-fluorobenzoyl chloride
-
Reaction Setup: Dissolve 5-(Dichloromethyl)-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane). Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases.
-
Isolation: The resulting acyl chloride is typically used in the next step without further purification after removal of the solvent and excess chlorinating agent under reduced pressure.
Protocol 3: Amide Coupling to Synthesize Final Inhibitor
-
Reaction Setup: Dissolve the desired amine-containing building block in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) and add a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine).
-
Reaction Conditions: Cool the solution to 0 °C and add a solution of 5-(Dichloromethyl)-2-fluorobenzoyl chloride in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or preparative HPLC, to yield the final IRAK4 inhibitor.
Quantitative Data
The following table summarizes representative biological data for IRAK4 inhibitors synthesized using methodologies similar to those described above, as reported in related patent literature. Note that the specific compounds listed may not be direct products from this compound but exemplify the potency of inhibitors with related structural motifs.
| Compound ID (from US Patent 9,943,516 B2) | IRAK4 IC50 (nM)[3] |
| 1-2 | 12[3] |
| 1-3 | 5[3] |
| 1-4 | 12[3] |
| 1-6 | 3[3] |
| 1-7 | 5[3] |
| 2-1 | 32[3] |
| 2-2 | 18[3] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent IRAK4 kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and synthesize novel inhibitors targeting the IRAK4 signaling pathway for the potential treatment of inflammatory and autoimmune diseases. Further optimization of the synthetic routes and exploration of the structure-activity relationships of the resulting compounds are crucial steps in the development of clinically viable drug candidates.
References
Application Note: Quantitative Analysis of 5-(Dichloromethyl)-2-fluoropyridine Reactions by LC/MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of 5-(Dichloromethyl)-2-fluoropyridine in reaction mixtures. This method is crucial for monitoring reaction progress, determining yield, and identifying potential impurities in synthetic processes involving this versatile chemical intermediate. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, attributed to the dichloromethyl and fluoro-substituted pyridine ring, allows for diverse chemical transformations.[1][2] Accurate and precise analytical methods are therefore essential to monitor its consumption and the formation of products during chemical reactions. Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex reaction mixtures.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior not present in the sample)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Thermo Scientific TSQ Altis)
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation from Reaction Mixture:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of acetonitrile to stop the reaction and precipitate any insoluble material.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean vial.
-
Perform a further 1:100 dilution with 50:50 acetonitrile/water.
-
Add the internal standard to a final concentration of 100 ng/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[7]
LC/MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
Mass Spectrometry (MS) Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The optimal parameters for this compound were determined by direct infusion of a standard solution.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Collision Gas | Medium |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion and the most abundant, stable product ions were selected.
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cell Exit Potential (CXP) (V) |
| This compound | 180.0 | 144.0 (Quantifier) | 25 | 12 |
| 180.0 | 109.0 (Qualifier) | 35 | 10 | |
| Internal Standard (Example) | [Insert m/z] | [Insert m/z] | [Optimize] | [Optimize] |
Note: The exact m/z values for the precursor ion are based on the monoisotopic mass of the molecule ([M+H]⁺). The product ions are generated by fragmentation of the precursor ion in the collision cell.
Results and Discussion
The developed LC/MS/MS method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL with a correlation coefficient (R²) of >0.99. The method showed high sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) in the low ng/mL range. The use of an internal standard ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.
The chromatographic conditions provided good separation of the analyte from the reaction matrix components, with a retention time of approximately 2.5 minutes for this compound. The total run time of 5 minutes allows for high-throughput analysis of reaction samples.
Conclusion
This application note presents a validated LC/MS/MS method for the reliable quantification of this compound in reaction mixtures. The method is sensitive, selective, and rapid, making it a valuable tool for process monitoring and optimization in synthetic chemistry and drug development.
Visualization of Experimental Workflow
Caption: Workflow for LC/MS/MS analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a 1 mg/mL stock solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the solid in acetonitrile and bring the volume to the mark.
-
-
Prepare intermediate dilutions:
-
Perform serial dilutions of the stock solution with acetonitrile to create intermediate stock solutions at concentrations such as 100 µg/mL and 10 µg/mL.
-
-
Prepare working calibration standards:
-
Using the intermediate stock solutions, prepare a series of calibration standards in 50:50 acetonitrile/water. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Add the internal standard to each calibration standard to the same final concentration as in the prepared samples (e.g., 100 ng/mL).
-
Protocol 2: Sample Preparation from a Reaction Mixture
-
Carefully pipette 10 µL of the ongoing chemical reaction mixture into a 1.5 mL microcentrifuge tube containing 990 µL of cold acetonitrile. This provides a 1:100 dilution and quenches the reaction.
-
Cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and precipitation of any insoluble components.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitate.
-
Carefully transfer the clear supernatant to a new microcentrifuge tube, avoiding disturbance of the pellet.
-
Perform a second 1:100 dilution by adding 10 µL of the supernatant to 990 µL of 50:50 acetonitrile/water in a new tube.
-
Add the internal standard to this diluted sample to achieve the target final concentration (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Draw the final solution into a syringe and pass it through a 0.22 µm syringe filter into an LC autosampler vial.
-
Cap the vial and place it in the autosampler for analysis.
Protocol 3: LC/MS/MS System Operation
-
System Equilibration:
-
Equilibrate the LC system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up the injection sequence in the instrument control software.
-
Include a blank injection (50:50 acetonitrile/water) at the beginning of the sequence to ensure system cleanliness.
-
Run the calibration standards from the lowest to the highest concentration.
-
Inject the prepared reaction samples.
-
Include quality control (QC) samples at low, medium, and high concentrations periodically throughout the sequence to monitor instrument performance.
-
-
Data Acquisition:
-
Acquire data using the MRM parameters specified in Table 1.
-
-
Data Processing:
-
Process the acquired data using the instrument's software.
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the reaction samples using the calibration curve.
-
Calculate the final concentration in the original reaction mixture by applying the dilution factors.
-
References
- 1. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-(Dichloromethyl)-2-fluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common purification techniques, including distillation, chromatography, and recrystallization, adapted from methodologies for structurally related halogenated pyridines.
Introduction
This compound is a substituted pyridine ring with a molecular formula of C₆H₄Cl₂FN. Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. The dichloromethyl group, being a significant electron-withdrawing group, influences the compound's physicochemical properties, such as its boiling point and solubility, which are key considerations for selecting an appropriate purification strategy. Common impurities may include starting materials, byproducts from incomplete reactions (e.g., 5-(chloromethyl)-2-fluoropyridine), or over-chlorinated species.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for developing effective purification protocols.
| Property | This compound (Predicted) | 5-(Chloromethyl)-2-fluoropyridine | 2-Chloro-5-trichloromethylpyridine |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₃Cl₃N |
| Molecular Weight ( g/mol ) | 179.97 | 145.56 | 196.45 |
| Boiling Point (°C) | 210–215 (est.) | 192–195 | 265–270 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF), limited water solubility. | Soluble in DMSO, THF. | - |
Table 1. Physicochemical Properties of this compound and Related Compounds. [1]
Purification Protocols
Based on the purification methods for analogous halogenated pyridines, the following protocols can be adapted for this compound.
Protocol 1: Fractional Distillation Under Reduced Pressure
Fractional distillation is a suitable method for purifying thermally stable liquids with different boiling points. Given the estimated boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.
Objective: To separate this compound from non-volatile impurities and solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound.
-
Slowly apply vacuum to the system.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect and discard the initial low-boiling fraction, which may contain residual solvents or more volatile impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure. For related compounds, fractions are often collected at specific temperatures and pressures (e.g., 65-70.5 KPa)[2].
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR).
Workflow for Fractional Distillation:
Caption: Workflow for the purification of this compound by fractional distillation.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for removing impurities with similar boiling points to the target compound.
Objective: To purify this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect fractions as they elute from the column.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the product by analytical methods.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 3: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. If this compound can be obtained as a solid, this method can yield high-purity material.
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Materials:
-
Crude solid this compound
-
Appropriate recrystallization solvent or solvent pair (e.g., ethyl acetate/petroleum ether)[3]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large crystals. Cooling in an ice bath can induce further crystallization if necessary.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Determine the melting point and purity of the recrystallized product.
Logical Relationship for Recrystallization:
Caption: Logical steps involved in the recrystallization process for purification.
Summary of Purification Techniques and Expected Outcomes
| Purification Technique | Principle of Separation | Typical Impurities Removed | Expected Purity |
| Fractional Distillation | Difference in boiling points | Solvents, volatile and non-volatile byproducts | >98% |
| Column Chromatography | Differential adsorption | Structurally similar compounds, isomers | >99% |
| Recrystallization | Difference in solubility | Soluble and insoluble impurities | >99.5% |
Table 2. Comparison of Purification Techniques for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle halogenated organic compounds with care as they can be toxic and corrosive.
-
Be cautious when working with vacuum systems to avoid implosions.
-
Use appropriate fire safety measures when working with flammable solvents.
Disclaimer: The protocols provided are intended as a general guide and may require optimization based on the specific nature and level of impurities in the crude product. It is recommended to perform small-scale trials to determine the optimal conditions for purification.
References
Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The coupling of 2-substituted pyridines is of significant interest as the 2-arylpyridine motif is a key pharmacophore in numerous drug candidates.
This document focuses on the Suzuki coupling of 2-fluoropyridine derivatives. Due to the strength of the C-F bond, 2-fluoropyridines are generally the least reactive among 2-halopyridines in typical palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl >> F.[3] This low reactivity presents a significant challenge, often requiring harsh reaction conditions which can be incompatible with complex, functionalized molecules.
Strategies to overcome the inertness of the C-F bond include the use of highly active catalyst systems, often employing electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands, and elevated temperatures, sometimes with microwave assistance.[2] An alternative approach involves the use of 2-pyridyl derivatives with more reactive leaving groups, such as sulfonyl fluorides (e.g., PyFluor), which can undergo C-S bond activation under Suzuki coupling conditions to yield the desired 2-arylpyridine products.[4][5]
This application note provides an overview of the key parameters, a detailed experimental protocol for a representative Suzuki coupling of a 2-halopyridine derivative, and a summary of reaction conditions for various 2-halopyridine substrates.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction with 2-halopyridine derivatives is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. For less reactive substrates like 2-chloropyridines, and by extension 2-fluoropyridines, more active catalysts are required. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[4][6] Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands (e.g., RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity.[7][8]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[2][6] The solubility of the base in the chosen solvent system is an important consideration.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system. A mixture of an organic solvent and water is frequently used. Common organic solvents include dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2] The presence of water can be beneficial, aiding in the dissolution of the base and influencing the transmetalation step.[4][5]
-
Temperature: Due to the lower reactivity of 2-chloro- and 2-fluoropyridines, elevated temperatures (typically 80-120 °C) are often necessary.[2][4] Microwave irradiation can be an effective technique to shorten reaction times and improve yields.[2]
-
Boronic Acid/Ester: The nature of the organoboron reagent can also affect the reaction outcome. While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can also be employed.[4]
Summary of Reaction Conditions for 2-Halopyridines
The following table summarizes typical reaction conditions for the Suzuki coupling of various 2-halopyridines with arylboronic acids, providing a starting point for optimization when working with 2-fluoropyridine derivatives.
| 2-Halopyridine Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ | Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 70 | |
| 2-Chloropyridine | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 110 | ~70-80 | [6] |
| 2,3,5-Trichloropyridine | Pd(OAc)₂ | None (ligand-free) | K₃PO₄ | H₂O | 100 | High | [9] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [5] |
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura coupling of a 2-halopyridine derivative. This protocol can be adapted for 2-fluoropyridine substrates, likely requiring more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
Representative Protocol: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
Materials and Equipment:
-
2-Chloropyridine
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or microwave reactor
-
Argon or nitrogen source for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block at 110 °C (or in a microwave reactor set to the desired temperature and time) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-phenylpyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The diagram below outlines the general experimental workflow for performing a Suzuki coupling reaction with a 2-halopyridine derivative.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-(Dichloromethyl)-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Dichloromethyl)-2-fluoropyridine. The information provided addresses common issues encountered during its synthesis and handling, with a focus on identifying and mitigating the formation of side reaction products.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the synthesis of this compound, particularly those related to the presence of impurities.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete chlorination of the starting material or intermediate. | Increase reaction time, temperature, or the concentration of the chlorinating agent. Ensure proper mixing to facilitate the reaction. |
| Formation of over-chlorinated side products. | Carefully control the stoichiometry of the chlorinating agent. Consider a stepwise addition of the reagent. | |
| Loss of product during workup and purification. | Optimize the extraction and purification steps. Ensure the pH is controlled during aqueous washes to prevent hydrolysis. | |
| Presence of an Impurity with a Lower Molecular Weight | Incomplete reaction leading to the presence of 5-(chloromethyl)-2-fluoropyridine.[1] | Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion. If necessary, re-subject the product mixture to the reaction conditions. |
| Presence of an Impurity with a Higher Molecular Weight | Over-chlorination of the methyl group, resulting in the formation of 5-(trichloromethyl)-2-fluoropyridine. | Reduce the amount of chlorinating agent or lower the reaction temperature. |
| Multiple Unidentified Impurities | Non-selective chlorination on the pyridine ring or polymerization. | Optimize reaction conditions (temperature, catalyst) to favor chlorination at the desired position. Ensure the absence of moisture and other contaminants that could initiate side reactions. |
| Degradation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
Q2: How can I detect the presence of these side products in my sample?
A2: A combination of analytical techniques can be employed for detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds. The mass spectrum will clearly differentiate between the desired product and its chlorinated analogues based on their molecular weights and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. Coupling it with a mass spectrometer (LC-MS) will aid in the identification of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the different species. For instance, the chemical shift and integration of the proton(s) on the methyl group will differ between 5-(chloromethyl)-, 5-(dichloromethyl)-, and 5-(trichloromethyl)-2-fluoropyridine.
Q3: What are the key physical properties of the main product and potential side products?
A3: The following table summarizes the key properties of this compound and its likely side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) |
| 5-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | 145.56 | 192–195[1] |
| This compound | C₆H₄Cl₂FN | 179.97 | 210–215 [1] |
| 5-(Trichloromethyl)-2-fluoropyridine | C₆H₃Cl₃FN | 214.42 | >220 |
Q4: Can moisture affect the synthesis?
A4: Yes, the presence of moisture can be detrimental. The chloromethylation and subsequent dichlorination steps are often sensitive to water, which can lead to the formation of corresponding hydroxymethyl or even formyl derivatives, reducing the overall yield of the desired product. It is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere.
Experimental Protocols
Synthetic Protocol: Sequential Chlorination of 2-Fluoro-5-methylpyridine
This protocol is a plausible route for the synthesis of this compound based on analogous chemical transformations.
-
Step 1: Chloromethylation of 2-Fluoro-5-methylpyridine
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2-fluoro-5-methylpyridine.
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, filter off any solid byproducts, and wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-(chloromethyl)-2-fluoropyridine.
-
-
Step 2: Dichlorination of 5-(Chloromethyl)-2-fluoropyridine
-
Dissolve the crude 5-(chloromethyl)-2-fluoropyridine from Step 1 in a suitable anhydrous solvent.
-
Add a molar excess of the chlorinating agent (e.g., NCS) and the radical initiator.
-
Reflux the mixture under an inert atmosphere, monitoring the reaction progress for the formation of the dichlorinated product.
-
Once the reaction is complete, perform a similar workup as in Step 1.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
-
Analytical Protocol: Identification of Impurities by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of compounds with different boiling points.
-
The mass spectrometer will detect the separated compounds and generate a mass spectrum for each.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum (molecular ion peak at m/z ≈ 180).
-
Look for peaks corresponding to potential impurities:
-
5-(Chloromethyl)-2-fluoropyridine (m/z ≈ 145).
-
5-(Trichloromethyl)-2-fluoropyridine (m/z ≈ 214).
-
-
Compare the obtained mass spectra with a library of known compounds for further confirmation.
-
Visualizations
Caption: Synthesis pathway of this compound and related side products.
Caption: Troubleshooting workflow for identifying and addressing impurities.
References
Technical Support Center: Synthesis of 5-(Dichloromethyl)-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 5-(Dichloromethyl)-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Based on analogous chemical syntheses, there are two primary plausible routes for the synthesis of this compound. The most commonly suggested approach is a sequential chlorination pathway. This involves the initial formation of 5-(chloromethyl)-2-fluoropyridine from 2-fluoropyridine, followed by a subsequent chlorination to yield the desired dichloromethyl product[1]. An alternative, though less detailed in the literature for this specific compound, is a direct dichloromethylation reaction[1].
Q2: What are the critical parameters to control during the dichlorination step?
A2: Controlling the stoichiometry of the chlorinating agent and the reaction temperature is crucial to prevent over-chlorination to a trichloromethyl group or other polychlorinated byproducts. The use of a radical initiator may be necessary, and its concentration should be optimized to ensure efficient conversion without promoting side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.
Q4: What are the expected side products in this synthesis?
A4: Potential side products include the under-chlorinated starting material, 5-(chloromethyl)-2-fluoropyridine, and the over-chlorinated product, 2-fluoro-5-(trichloromethyl)pyridine. Other impurities may arise from reactions involving the solvent or impurities in the starting materials.
Q5: What purification methods are most effective for isolating this compound?
A5: Column chromatography is a common and effective method for purifying the crude product. The choice of solvent system will depend on the polarity of the product and impurities. Distillation under reduced pressure may also be a viable option, depending on the boiling point and thermal stability of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive chlorinating agent.2. Insufficient amount of radical initiator.3. Reaction temperature is too low. | 1. Use a fresh or properly stored chlorinating agent.2. Increase the amount of radical initiator in increments.3. Gradually increase the reaction temperature while monitoring for product formation. |
| Formation of Over-chlorinated Product (Trichloromethyl derivative) | 1. Excess of chlorinating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Reduce the molar equivalents of the chlorinating agent.2. Lower the reaction temperature.3. Monitor the reaction closely and quench it once the desired product is maximized. |
| Presence of Multiple Unidentified Byproducts | 1. Impure starting materials or reagents.2. Uncontrolled reaction temperature.3. Side reactions with the solvent. | 1. Ensure the purity of all starting materials and reagents.2. Maintain strict temperature control throughout the reaction.3. Select an inert solvent that is stable under the reaction conditions. |
| Difficult Purification | 1. Similar polarity of the product and byproducts.2. Thermal decomposition of the product during distillation. | 1. Optimize the solvent system for column chromatography to improve separation.2. Consider using a different purification technique, such as preparative HPLC.3. If using distillation, ensure it is performed under high vacuum to lower the boiling point. |
Quantitative Data Summary
The following table presents hypothetical yield data for the dichlorination of 5-(chloromethyl)-2-fluoropyridine to illustrate the impact of varying reaction conditions. Note: These values are for illustrative purposes and are not based on published experimental data.
| Entry | Chlorinating Agent (Equivalents) | Radical Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.2 | 1 | 120 | 4 | 65 |
| 2 | 2.5 | 1 | 120 | 4 | 78 |
| 3 | 3.0 | 1 | 120 | 4 | 75 (with 10% over-chlorination) |
| 4 | 2.5 | 2 | 120 | 3 | 85 |
| 5 | 2.5 | 2 | 140 | 3 | 82 (with increased byproducts) |
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound via sequential chlorination, based on analogous reactions.
Step 1: Synthesis of 5-(chloromethyl)-2-fluoropyridine (Hypothetical)
Step 2: Synthesis of this compound
-
Materials:
-
5-(chloromethyl)-2-fluoropyridine
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous inert solvent (e.g., carbon tetrachloride, dichlorobenzene)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-(chloromethyl)-2-fluoropyridine (1.0 eq) in the anhydrous solvent.
-
Add the chlorinating agent (e.g., SO₂Cl₂, 2.2-2.5 eq) to the solution.
-
Add the radical initiator (e.g., AIBN, 1-2 mol%) to the reaction mixture.
-
Heat the mixture to reflux (the exact temperature will depend on the solvent, e.g., ~77°C for CCl₄) and maintain the temperature for 3-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Key parameter relationships affecting product yield.
References
Preventing rearrangement of dichloromethyl pyridine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the rearrangement of dichloromethyl pyridine compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the rearrangement or degradation of dichloromethyl pyridine compounds?
A1: The stability of dichloromethyl pyridine compounds is influenced by several factors, including:
-
Temperature: Elevated temperatures can promote degradation or rearrangement. While some synthetic procedures require high temperatures, prolonged exposure should be avoided.
-
pH: Both strongly acidic and strongly basic conditions can lead to instability. Base-catalyzed rearrangements have been observed in similar heterocyclic compounds, and acidic conditions can contribute to hydrolysis.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause decomposition or reaction.[2][3] Some compounds may also react with mild and galvanized steel.[2]
-
Moisture: Exposure to moisture can lead to hydrolysis of the dichloromethyl group.[4]
-
Solvent Interaction: Certain solvents, like dichloromethane (DCM), can react with pyridine derivatives over time, especially in stock solutions, to form byproducts such as methylenebispyridinium dichlorides.[5][6][7][8]
Q2: How should I properly store my dichloromethyl pyridine compounds to ensure their stability?
A2: To maintain the integrity of your dichloromethyl pyridine compounds, adhere to the following storage guidelines:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Keep containers tightly sealed to prevent moisture ingress.[4][9]
-
Store away from incompatible materials, including strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Protect containers from physical damage to prevent leaks or spills.[9]
Q3: Can I store dichloromethyl pyridine compounds in a solution?
A3: It is generally not recommended to store dichloromethyl pyridine compounds in solution for extended periods, particularly in reactive solvents like dichloromethane (DCM). Studies have shown that pyridine derivatives can slowly react with DCM at ambient temperatures to form methylenebispyridinium dichlorides.[5][6][7][8] If you need to prepare a stock solution, it is advisable to use a non-reactive solvent and prepare it fresh before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving dichloromethyl pyridine compounds.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR/LC-MS analysis of the reaction mixture. | Rearrangement or degradation of the starting material. | 1. Verify the reaction pH. Avoid strongly acidic or basic conditions if possible. If a base is necessary, consider using a milder, non-nucleophilic base. 2. Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time. 3. Check for and eliminate sources of moisture. Use anhydrous solvents and reagents. |
| Low yield of the desired product and recovery of unreacted starting material. | The compound may be degrading under the reaction conditions. | 1. Perform a stability test of your dichloromethyl pyridine compound under the reaction conditions (solvent, temperature, base) without the other reactants to check for degradation. 2. If degradation is observed, modify the reaction conditions as described above (lower temperature, alternative base/solvent). |
| Formation of a white precipitate in a stock solution of dichloromethyl pyridine in dichloromethane (DCM). | Reaction of the pyridine derivative with DCM to form a methylenebispyridinium salt.[6][8] | 1. Discard the old stock solution. 2. Prepare fresh solutions of the dichloromethyl pyridine compound immediately before use. 3. If a chlorinated solvent is required, consider alternatives to DCM or minimize the time the compound is in solution. |
Experimental Protocols
Protocol 1: General Handling of Dichloromethyl Pyridine Compounds
-
Dispensing: Handle the compound in a well-ventilated area, preferably within a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Weighing: Weigh the required amount of the compound in a clean, dry container. Minimize exposure to the atmosphere.
-
Dissolution: If preparing a solution, add the solid compound to the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Ensure your reaction vessel is dry and flushed with an inert gas. Add the dichloromethyl pyridine solution to the reaction mixture, maintaining the desired temperature.
-
Post-Reaction: After the reaction is complete, quench the reaction appropriately and proceed with the workup. Avoid prolonged exposure to aqueous acidic or basic conditions during extraction.
Stability Data Summary
The following table summarizes general stability and incompatibility information for chlorinated pyridine derivatives based on available safety data sheets.
| Compound Type | Incompatible Materials | Conditions to Avoid |
| Dichloromethyl Pyridine Derivatives | Strong oxidizing agents, strong acids, strong bases, mild steel, galvanized steel/zinc.[2][3] | Moisture, high temperatures, sources of ignition.[2][4] |
| Chloromethyl Pyridine Derivatives | Oxidizing agents, alkalis, chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[2] | Contact with alkaline materials (liberates heat), presence of incompatible materials.[2] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in reactions involving dichloromethyl pyridine compounds.
Caption: A flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Reaction of dichloromethane with pyridine derivatives under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Troubleshooting low yield in pyridine functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of pyridine often challenging, leading to low yields?
A1: The difficulty in pyridine functionalization stems from its inherent electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards common electrophilic aromatic substitution reactions.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with metal catalysts or Lewis acids, which can inhibit catalytic activity or alter the reaction pathway.[1][3] Achieving regioselectivity can also be a significant challenge, as reactions can often yield a mixture of isomers (e.g., at the C2, C3, or C4 positions), thus lowering the yield of the desired product.[4][5][6][7]
Q2: What are the initial checks I should perform when a pyridine functionalization reaction results in a low yield?
A2: When troubleshooting a low-yield reaction, it is crucial to systematically evaluate several factors. Start by confirming the purity and integrity of your starting materials, reagents, and solvents. Pyridine derivatives and organometallic reagents can be sensitive to air and moisture. Next, scrutinize the reaction setup to ensure it is inert and dry, as required. Finally, re-evaluate the reaction conditions, including temperature, reaction time, and concentrations, as suboptimal parameters are a common cause of poor yields.
Q3: How does the choice of catalyst and ligand impact the yield of pyridine cross-coupling reactions?
A3: The catalyst and ligand system is critical for a successful cross-coupling reaction. The ligand stabilizes the metal center (commonly palladium) and modulates its reactivity. For pyridine substrates, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's efficiency.[9][10][11] In some cases, increasing the catalyst loading may improve yield, but this can also lead to more side reactions.[12]
Q4: When should I consider using a protecting group for the pyridine nitrogen?
A4: Using a protecting group is advisable when the pyridine nitrogen's Lewis basicity interferes with the reaction. This interference can manifest as catalyst inhibition or undesired side reactions. Common strategies include conversion to a pyridine N-oxide, which alters the electronic properties of the ring and can direct functionalization to the C2 and C4 positions, or complexation with borane, which masks the lone pair.[13] These protecting groups can be removed later in the synthetic sequence.
Troubleshooting Workflow for Low Yield
When encountering low yields, a systematic approach to identify the root cause is essential. The following workflow provides a logical sequence of checks.
References
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Managing exothermic reactions in fluoropyridine synthesis
Welcome to the technical support center for fluoropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and troubleshooting common issues encountered during these sensitive processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to fluoropyridines, and which are known to be significantly exothermic?
A1: The primary methods for synthesizing fluoropyridines include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (like a nitro or chloro group) on the pyridine ring is displaced by a fluoride ion. SNAr reactions, especially with highly activated substrates, can be significantly exothermic.[1][2][3][4][5][6] The reaction rate and exothermicity are influenced by the solvent, temperature, and the nature of the electron-withdrawing groups on the pyridine ring.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. The decomposition step is notoriously exothermic and can be difficult to control, sometimes leading to runaway reactions.[7][8]
-
C-H Fluorination: Direct fluorination of C-H bonds on the pyridine ring is a more modern approach.[9][10] While offering high selectivity, some fluorinating reagents are highly reactive and can lead to exothermic events if not properly controlled. For instance, reactions with AgF2 can cause a temperature increase if not managed with a water bath.[11]
Q2: What are the key safety hazards associated with exothermic fluoropyridine synthesis?
A2: The primary hazards stem from the potential for thermal runaway reactions. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. Additionally, many reagents and products involved in fluoropyridine synthesis are hazardous:
-
Fluorinating agents: Reagents like hydrogen fluoride (HF) are extremely corrosive and toxic.[7][12][13]
-
Solvents: Many organic solvents used are flammable and can form explosive vapor concentrations.[14][15][16]
-
Reaction intermediates and products: Fluoropyridines and their precursors can be toxic and require careful handling.[14][15] Accidental release of gaseous hydrogen fluoride can also occur during a fire.[15]
Q3: How can I effectively control the temperature of a potentially exothermic fluoropyridine synthesis?
A3: Effective temperature control is crucial. Key strategies include:
-
Slow Reagent Addition: Adding the limiting reagent slowly and in a controlled manner is a fundamental technique to manage the rate of heat generation.[7]
-
Efficient Cooling: Using an appropriate cooling bath (e.g., ice-water, dry ice-acetone) is essential. Ensure good heat transfer by using a suitable reaction vessel and adequate stirring.
-
Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to dissipate the heat generated.
-
Real-time Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.[11]
-
Flow Chemistry: For highly exothermic or difficult-to-control reactions, transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly enhancing safety.[17][18][19][20][21][22][23]
Q4: What is flow chemistry, and how does it help in managing exothermic reactions in fluoropyridine synthesis?
A4: Flow chemistry involves performing chemical reactions in a continuously flowing stream through a reactor, rather than in a traditional batch vessel.[18][21] This methodology offers significant advantages for managing exothermic reactions:
-
Superior Heat Transfer: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation.[17][22] This prevents the formation of hot spots and reduces the risk of thermal runaway.[22]
-
Precise Temperature Control: The reaction temperature can be precisely controlled by adjusting the temperature of the reactor.[17]
-
Small Reaction Volumes: At any given time, only a small volume of the reaction mixture is present in the reactor, minimizing the potential hazard of an uncontrolled exotherm.[22]
-
Enhanced Safety: The automation and enclosed nature of flow systems reduce operator exposure to hazardous materials.[18]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Spike During a Balz-Schiemann Reaction
Symptoms:
-
A sudden and rapid increase in the internal reaction temperature.
-
Vigorous gas evolution (nitrogen).
-
Potential for the reaction mixture to boil over.[7]
Possible Causes:
-
The rate of decomposition of the diazonium salt is too fast.
-
The cooling bath is not efficient enough to dissipate the heat generated.
-
The reaction was allowed to warm too quickly after the diazotization step.[7]
Solutions:
| Step | Action | Rationale |
| 1 | Immediate Cooling | If safe to do so, immediately add more of the cooling agent to the external bath to try and bring the temperature down. |
| 2 | Stop Reagent Addition | If a reagent is being added, stop the addition immediately. |
| 3 | Controlled Addition Rate | In subsequent experiments, add the sodium nitrite solution more slowly, especially during the latter half of the addition, as the exothermic decomposition is more pronounced then.[7] |
| 4 | Maintain Low Temperature | Ensure the reaction temperature is kept within the recommended range (e.g., 5-9 °C) throughout the diazotization process.[7] |
| 5 | Consider Flow Chemistry | For a more robust and safer process, consider transitioning the reaction to a continuous flow setup to leverage superior temperature control.[18] |
Issue 2: Poor Yield and/or Side Product Formation in an SNAr Fluorination
Symptoms:
-
Low yield of the desired fluoropyridine.
-
Presence of significant amounts of impurities, such as polymeric materials or hydrolysis products.[7]
Possible Causes:
-
Reaction temperature is too high, leading to decomposition or side reactions.
-
Presence of water, which can lead to the formation of hydroxypyridine byproducts.
-
The fluoride source is not sufficiently reactive under the chosen conditions.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Temperature | Carefully control the reaction temperature. A lower temperature may be required to minimize side reactions, even if it prolongs the reaction time. |
| 2 | Ensure Anhydrous Conditions | Use dry solvents and reagents. Consider drying agents if necessary. |
| 3 | Select Appropriate Fluoride Source | The choice of fluoride source (e.g., KF, CsF, TBAF) can significantly impact the reaction outcome. CsF is often more reactive than KF. |
| 4 | Use a Phase-Transfer Catalyst | For reactions with solid fluoride sources like KF, a phase-transfer catalyst can improve solubility and reaction rates. |
| 5 | Monitor Reaction Progress | Use techniques like TLC or GC/MS to monitor the reaction and determine the optimal reaction time to maximize product formation and minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction (Batch Process)
Warning: This reaction is highly exothermic and requires careful monitoring and control.
Materials:
-
4-Aminopyridine
-
42% Aqueous HBF4
-
Sodium Nitrite (NaNO2)
-
Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and thermometer
Procedure:
-
In a two-necked round-bottom flask, dissolve 14.4 g of 4-aminopyridine in 42% aqueous HBF4, gently warming to 40 °C if necessary.
-
Cool the solution in an ice-water bath to 5-7 °C until fine crystals of 4-pyridylammonium tetrafluoroborate appear.[7]
-
Slowly add 12.0 g of sodium nitrite to the suspension while vigorously stirring. Maintain the internal temperature between 5-9 °C throughout the addition. The rate of addition should be slower in the latter half.[7]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.
-
Allow the reaction mixture to warm to 25 °C.
-
Slowly and carefully add the reaction mixture to a solution of 30.0 g of NaHCO3 in 200 mL of water to neutralize the acid. Be cautious of vigorous CO2 evolution.[7]
-
Brown, gummy precipitates may form.[7] Separate the liquid by decantation.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).
-
Combine all organic layers and dry over anhydrous Na2SO4.
-
Remove the solvent by distillation, followed by fractional distillation to purify the 4-fluoropyridine product.
Protocol 2: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr (Batch Process)
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Cesium Fluoride (CsF)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Distilled Water
-
Nitrogen atmosphere setup
Procedure:
-
To a flask containing 120 mg of methyl 3-nitropyridine-4-carboxylate, add 517 mg of CsF (5 equivalents) under a nitrogen atmosphere.[3][4]
-
Monitor the reaction for completion using TLC (4:1 EtOAc/pentane).[3][4]
-
After completion, cool the reaction mixture and add 20 mL of distilled water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[3][4]
-
Combine the organic extracts and concentrate in vacuo.[3][4]
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the methyl 3-fluoropyridine-4-carboxylate.[3][4]
Data Summary
Table 1: Temperature Observations in Fluoropyridine Synthesis
| Reaction Type | Reagents | Observation | Reference |
| C-H Fluorination | 2-Phenylpyridine, AgF2 | Internal temperature rose to 30-32 °C without an ambient temperature water bath. | [11] |
| Balz-Schiemann | 4-Aminopyridine, HBF4, NaNO2 | Exothermic decomposition of the diazonium salt can lead to boiling over if not controlled. | [7] |
Table 2: SNAr Reaction Conditions for 2-Fluoropyridines
| Nucleophile | Conditions | Conversion | Reference |
| KCN | Varies | Quantitative | [1][2] |
| NaOEt in EtOH | Varies | 320 times faster than with 2-chloropyridine | [1][2] |
| Various | High temperatures (up to 130 °C), strong bases | Effective but may not tolerate sensitive functional groups | [1][2] |
Visualizations
Caption: Troubleshooting flowchart for exothermic events.
Caption: Batch vs. Flow Chemistry for exothermic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. nbinno.com [nbinno.com]
- 9. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
- 17. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 18. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 19. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. researchgate.net [researchgate.net]
- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 23. Advances in Continuous Flow Fluorination Reactions [ouci.dntb.gov.ua]
Technical Support Center: Purification of 5-(Dichloromethyl)-2-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(Dichloromethyl)-2-fluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Based on typical synthetic routes, such as the radical chlorination of 2-fluoro-5-methylpyridine, you can expect to encounter several process-related impurities. These often include:
-
Unreacted Starting Material: 2-fluoro-5-methylpyridine.
-
Mono-chlorinated Intermediate: 5-(Chloromethyl)-2-fluoropyridine.
-
Over-chlorinated Byproduct: 5-(Trichloromethyl)-2-fluoropyridine.
-
Hydrolysis Product: 2-Fluoro-5-pyridinecarboxaldehyde, which can form if moisture is present during synthesis or workup.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: My final product shows a lower than expected purity after column chromatography. What could be the issue?
A2: Low purity after column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the target compound from closely related impurities. A shallow gradient or isocratic elution with a fine-tuned solvent mixture is often necessary.
-
Co-elution of Impurities: The mono-chlorinated and di-chlorinated pyridines can have very similar retention factors, leading to incomplete separation.
-
Compound Degradation on Silica Gel: The slightly acidic nature of standard silica gel can potentially lead to the degradation of acid-sensitive compounds. Using deactivated (neutral) silica gel or alumina can mitigate this issue.
-
Overloading the Column: Exceeding the loading capacity of your column will result in poor separation.
Q3: I am observing a new spot on my TLC plate after leaving the purified compound on the bench. What is happening?
A3: this compound can be susceptible to hydrolysis. The dichloromethyl group can react with ambient moisture to form the corresponding aldehyde, 2-fluoro-5-pyridinecarboxaldehyde. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to prevent degradation.
Q4: Can I use distillation for purification? What are the potential challenges?
A4: Yes, vacuum distillation can be an effective purification method, especially for larger quantities. However, there are challenges to consider:
-
High Boiling Point: The compound likely has a high boiling point, requiring a good vacuum source to distill at a reasonable temperature.
-
Thermal Stability: Prolonged heating, even under vacuum, can potentially cause decomposition. It is crucial to monitor the distillation temperature closely and use an efficient distillation setup to minimize heating time.
-
Fractional Distillation: To effectively separate compounds with close boiling points, such as the mono-, di-, and tri-chlorinated species, a fractional distillation column is highly recommended.
Purification Experimental Protocols
Below are suggested starting protocols for common purification techniques. Optimization will likely be required based on the specific impurity profile of your crude material.
Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh). Consider using deactivated silica gel if degradation is observed.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 100% hexanes and gradually increase the ethyl acetate concentration from 1% to 10%.
-
Procedure:
-
Prepare a concentrated solution of the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Dry-load the sample onto a small amount of silica gel for better resolution.
-
Pack the column with the chosen stationary phase in the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution with the solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system may be necessary. Good starting points for solvent screening include hexanes, heptane, ethanol, or mixtures thereof.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the solution in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Vacuum Distillation
-
Apparatus: A short-path distillation apparatus or a fractional distillation setup with a Vigreux or packed column is recommended.
-
Procedure:
-
Ensure the system is clean, dry, and can achieve a stable, low pressure.
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly heat the flask in an oil bath while stirring.
-
Collect fractions at different temperature ranges.
-
Analyze the purity of each fraction by GC or NMR.
-
Quantitative Data Summary
The following table provides an estimated comparison of the effectiveness of different purification methods. Actual results will vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Considerations |
| Column Chromatography | >98% | 50-80% | Good for removing a wide range of impurities, but can be time-consuming and result in material loss on the column. |
| Recrystallization | >99% | 40-70% | Excellent for achieving high purity, but yield can be lower if the compound has significant solubility in the cold solvent. |
| Vacuum Distillation | 95-98% | 60-90% | Efficient for large-scale purification, but may not effectively separate impurities with very close boiling points. |
Visualized Workflows and Decision Trees
Purification Workflow
Caption: General experimental workflow for the purification of a crude chemical product.
Troubleshooting Purification Issues
Caption: A decision tree to guide troubleshooting common purification problems.
Technical Support Center: Genotoxicity and Safe Handling of Chloromethylpyridines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with chloromethylpyridines. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are chloromethylpyridines and what are their applications?
A1: Chloromethylpyridines are chemical compounds used as intermediates in the synthesis of various products, including agricultural chemicals, pharmaceuticals, and veterinary drugs.[1] For example, 3-(Chloromethyl)pyridine hydrochloride has been proposed for such synthetic applications.[1]
Q2: What are the primary health hazards associated with chloromethylpyridines?
A2: Chloromethylpyridines are hazardous substances that can cause severe irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[2] High concentrations can be destructive to these tissues.[2] Symptoms of exposure may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[2] They can be harmful if ingested, inhaled, or absorbed through the skin.[2]
Q3: What personal protective equipment (PPE) is required when handling chloromethylpyridines?
A3: When handling chloromethylpyridines, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure.[3] This includes:
-
Hand Protection: Chemical-resistant, unlined gloves such as neoprene, butyl rubber, PVC, or nitrile are recommended.[4] Always inspect gloves before use and wash hands after removal.[5]
-
Body Protection: A long-sleeved shirt, long pants, and a chemical-resistant apron or coveralls should be worn.[3][4] For highly toxic compounds, a full-body, chemical-resistant suit may be necessary.[4]
-
Eye and Face Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield are necessary to protect against splashes.[5][6][7]
-
Respiratory Protection: Work in a well-ventilated area or use a fume hood.[5][8] If ventilation is inadequate, a suitable respirator may be required.[7]
Q4: What are the general safe handling procedures for chloromethylpyridines?
A4: Always handle chloromethylpyridines in a well-ventilated area.[8] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[5][8] Use non-sparking tools and take measures to prevent electrostatic discharge.[8] Do not eat, drink, or smoke in areas where these chemicals are handled.[3]
Q5: What should I do in case of accidental exposure to a chloromethylpyridine?
A5: In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[2][5] Wash the affected skin area thoroughly with soap and plenty of water.[2][8] Seek medical attention.[8]
-
Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[8]
Q6: How should I handle spills of chloromethylpyridines?
A6: In the event of a spill, evacuate the area and ensure adequate ventilation.[5][8] Remove all sources of ignition.[8] Wear appropriate PPE, including respiratory protection.[6] For solid spills, use dry clean-up procedures to avoid generating dust.[6] For liquid spills, absorb with an inert material. Collect the spilled material into a suitable, closed container for disposal.[6][8] Prevent the chemical from entering drains.[5][8]
Q7: Are chloromethylpyridines considered genotoxic?
A7: Some chloromethylpyridines have shown evidence of genotoxicity. For instance, 3-Chloromethylpyridine hydrochloride was found to be positive in mammalian cell mutagenicity assays.[9] However, results can vary depending on the specific compound and the type of genotoxicity test performed. For example, 2-Chloromethylpyridine hydrochloride showed negative results in a Drosophila germ cell mutagenicity study.[10][11] It is crucial to consult specific toxicological data for the particular chloromethylpyridine being used.
Genotoxicity Data Summary
The following tables summarize publicly available genotoxicity data for select chloromethylpyridine hydrochlorides.
Table 1: Genotoxicity of 2-Chloromethylpyridine Hydrochloride (CASRN: 6959-47-3)
| Assay Type | Test System | Result |
| Bacterial Mutagenicity (Ames Test) | Salmonella typhimurium | Data available[10] |
| Mammalian Cell Mutagenicity | - | Data available[10] |
| Mammalian Cell Cytogenetics | - | Data available[10] |
| In Vivo Micronucleus | B6C3F1 Mice | Data available[10] |
| Rodent Cytogenetics | - | Data available[10] |
| Drosophila Germ Cell Mutagenicity | Drosophila melanogaster | Negative[10][11] |
Table 2: Genotoxicity of 3-Chloromethylpyridine Hydrochloride (CASRN: 6959-48-4)
| Assay Type | Test System | Result |
| Bacterial Mutagenicity (Ames Test) | Salmonella typhimurium / E. coli | Data available[9] |
| Mammalian Cell Mutagenicity | - | Positive[9] |
| Mammalian Cell Cytogenetics | - | Data available[9] |
| In Vivo Micronucleus | B6C3F1 Mice | Negative (Male)[9] |
| Rodent Cytogenetics | - | Data available[9] |
| Drosophila Germ Cell Mutagenicity | - | Data available[9] |
Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations in histidine-dependent (his-) strains of Salmonella typhimurium and a tryptophan-dependent (trp-) strain of Escherichia coli.[12]
-
Principle: The test detects mutations that restore the functional capability of the bacteria to synthesize an essential amino acid, allowing them to grow on a medium lacking that amino acid.[12]
-
Methodology:
-
Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[13]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian metabolism.[12][14]
-
Dose Selection: Use a range of at least five concentrations of the test substance. The highest concentration should be 5000 µ g/plate or up to a level that exhibits toxicity.[15]
-
Exposure: In the plate incorporation method, add the test substance, bacterial culture, and S9 mix (if applicable) to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[16]
-
Scoring: Count the number of revertant colonies on each plate.
-
Evaluation Criteria: A positive result is indicated by a concentration-related increase in revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.[12]
-
2. In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals, usually rodents.[17][18]
-
Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter cell nuclei during cell division.[17] The assay measures the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow.[17]
-
Methodology:
-
Animal Model: Typically, young adult rodents (e.g., mice) are used.[19]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[1][20] The highest dose should be the maximum tolerated dose or a limit dose of 2000 mg/kg.[20]
-
Controls: A concurrent negative (vehicle) control and a positive control group are required.[19]
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment.[19]
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on glass slides. The slides are stained to differentiate between PCEs and normochromatic erythrocytes (NCEs).
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.
-
Evaluation Criteria: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.[18]
-
3. In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[21]
-
Principle: The test evaluates the clastogenic potential of a substance by detecting breaks, fragments, and rearrangements of chromosomes in metaphase cells.[21]
-
Methodology:
-
Cell Lines: Use established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).[21]
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.[21][22]
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 21-24 hours) without S9.[21][23]
-
Cell Harvest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Scoring: Chromosomes are stained, and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations.[24]
-
Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[23]
-
Troubleshooting Guide
Q: My Ames test results show high toxicity at low concentrations of the chloromethylpyridine. What should I do?
A: High cytotoxicity can mask mutagenic effects.
-
Action: Adjust the concentration range to lower, non-toxic, or moderately toxic levels. The top concentration should ideally show some evidence of toxicity but not be so high as to prevent the formation of a background bacterial lawn.[13] If the substance is highly toxic to bacteria, this should be noted in the report.[15]
Q: I am observing precipitation of the test compound on my Ames test plates. Are the results valid?
A: Precipitation can interfere with colony counting and may not represent a true biological effect.
-
Action: According to OECD guidelines, results from precipitating doses can be considered valid as long as the precipitate does not interfere with scoring and toxicity is not a limiting factor.[15] However, it is crucial to note the presence of precipitation in your report. If possible, try using a different solvent or a pre-incubation (treat-and-plate) method to improve solubility.
Q: In my in vivo micronucleus assay, the positive control did not show a significant increase in micronucleated PCEs. What does this mean?
A: Failure of the positive control to induce a response indicates a problem with the experimental system, rendering the study invalid.
-
Action:
-
Verify the dose and administration of the positive control substance.
-
Check the preparation and staining of the bone marrow slides.
-
Ensure that the scoring was performed correctly by trained personnel.
-
The experiment must be repeated to obtain valid results.
-
Q: My in vitro chromosomal aberration assay shows a high number of aberrations in the negative control group. What could be the cause?
A: A high background level of aberrations can be caused by several factors.
-
Action:
-
Cell Culture Conditions: Check for issues with the cell culture medium, serum, or incubation conditions (e.g., temperature, CO2 levels).
-
Contamination: Test the cultures for microbial contamination.
-
Reagent Quality: Ensure the quality and purity of all reagents used, including the solvent for the test article.
-
Handling: Review cell handling procedures to avoid stressing the cells.
-
Repeat the experiment with fresh reagents and cells.
-
Visualizations
References
- 1. Abstract for TR-95 [ntp.niehs.nih.gov]
- 2. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. smith.agrilife.org [smith.agrilife.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 3-Chloromethylpyridine hydrochloride (6959-48-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. 2-Chloromethylpyridine hydrochloride (6959-47-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. Genetic Toxicology - Drosophila Germ Cell Mutagenicity [cebs.niehs.nih.gov]
- 12. bulldog-bio.com [bulldog-bio.com]
- 13. criver.com [criver.com]
- 14. aniara.com [aniara.com]
- 15. gmp-compliance.org [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. criver.com [criver.com]
- 22. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurofins.com [eurofins.com]
- 24. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of 5-(Dichloromethyl)-2-fluoropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-(Dichloromethyl)-2-fluoropyridine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities originate from the synthesis process. Based on a typical synthetic route involving the chlorination of 5-(chloromethyl)-2-fluoropyridine, the primary impurities are:
-
Starting Material: Unreacted 5-(chloromethyl)-2-fluoropyridine.
-
Over-chlorinated Product: 5-(trichloromethyl)-2-fluoropyridine.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Byproducts of Decomposition: Depending on the reaction conditions, minor impurities from decomposition may be present.
Q2: What is the recommended purification method for this compound?
A2: The two primary methods for purifying this compound are column chromatography and fractional distillation under reduced pressure.
-
Column Chromatography: This method is effective for achieving high purity (>99%) and is particularly useful for removing closely related impurities. A recommended solvent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v).
-
Fractional Distillation: Due to the differences in boiling points between the target compound and its common impurities, fractional distillation under vacuum can be an efficient method for purification, especially on a larger scale.
Q3: What are the key physical properties to consider during purification?
A3: The following table summarizes the key physical properties of this compound and its common impurities, which are crucial for planning the purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| 5-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | 145.56 | 192-195 |
| This compound | C₆H₄Cl₂FN | 179.97 | 210-215 |
| 5-(Trichloromethyl)-2-fluoropyridine | C₆H₃Cl₃FN | 214.42 | >220 |
Q4: How can I assess the purity of this compound?
A4: The purity of the compound can be determined using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
Problem 1: Poor separation between this compound and 5-(chloromethyl)-2-fluoropyridine.
-
Cause: The polarity of the eluent may be too high, causing the compounds to elute too quickly and together.
-
Solution: Decrease the polarity of the eluent. For an ethyl acetate/petroleum ether system, reduce the proportion of ethyl acetate. For example, if you are using a 1:20 mixture, try 1:30 or 1:40. Running a gradient elution, starting with a very low polarity and gradually increasing it, can also improve separation.
Problem 2: The compound is streaking or tailing on the column.
-
Cause A: The compound may be interacting too strongly with the stationary phase (silica gel). Pyridine derivatives can be basic and interact with the acidic silanol groups on the silica.
-
Solution A: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Cause B: The sample may have been loaded in a solvent that is too polar.
-
Solution B: Load the sample in a minimal amount of a non-polar solvent or the column eluent itself. If the sample is not soluble, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.
Problem 3: The compound does not elute from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If using an ethyl acetate/petroleum ether system, increase the concentration of ethyl acetate.
Fractional Distillation Troubleshooting
Problem 1: The product is co-distilling with an impurity.
-
Cause: The boiling points of the product and the impurity are too close for efficient separation with the current distillation setup.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer packed column (e.g., Vigreux or Raschig rings).
-
Optimize the vacuum to maximize the difference in boiling points.
-
Collect smaller fractions and analyze their purity by GC or NMR to isolate the purest fractions.
-
Problem 2: The compound is decomposing during distillation.
-
Cause: The temperature in the distillation pot is too high, leading to thermal decomposition.
-
Solution:
-
Use a higher vacuum to lower the boiling point of the compound.
-
Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Minimize the residence time of the compound at high temperatures by distilling it as quickly as possible without compromising separation.
-
Experimental Protocols
Column Chromatography Protocol
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% petroleum ether or a 1:50 mixture of ethyl acetate/petroleum ether). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent. Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the desired product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the initial fractions, which will likely contain lower-boiling impurities. As the temperature of the vapor at the top of the column stabilizes near the boiling point of the target compound, switch to a new receiving flask to collect the main fraction.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Termination: Stop the distillation before the flask runs dry to prevent the concentration and potential decomposition of higher-boiling impurities.
Visualizations
Caption: A logical workflow for the purification and troubleshooting of this compound.
Caption: A streamlined experimental workflow for purification by column chromatography.
Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions
Welcome to the technical support center for regioselective pyridine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][2] The distribution between C2 and C4 products can be influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position would favor C2 attack.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a 16:1 selectivity for the C2 isomer was observed in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[3]
-
Electronic Effects of Substituents: The electronic nature of other substituents on the pyridine ring can subtly influence the relative electron deficiency at the C2 and C4 positions.
Troubleshooting:
-
To favor C4 substitution, consider using a bulkier nucleophile if your substrate allows.
-
To favor C2 substitution, ensure the C4 position is sterically unhindered.
-
Experiment with a range of solvents with varying polarities and hydrogen-bonding properties.
Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is giving a very low yield. What can I do?
A2: Electrophilic aromatic substitution on pyridine is often challenging due to the electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom.[4][5] Furthermore, many EAS reactions are conducted under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack.[5][6]
Troubleshooting:
-
Increase Reaction Temperature: Harsher reaction conditions, such as elevated temperatures, are often necessary. For example, the sulfonation of pyridine requires a temperature of 220 °C.[7]
-
Use Activating Groups: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.
-
Employ Pyridine N-oxide: A common and effective strategy is to first oxidize the pyridine to its N-oxide.[8] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to yield the substituted pyridine.
Q3: How can I achieve substitution at the C3 position of pyridine?
A3: The C3 position is the preferred site for electrophilic aromatic substitution, as the positive charge in the reaction intermediate does not get placed on the nitrogen atom.[4] However, due to the overall low reactivity of pyridine towards electrophiles, direct C3 substitution can be inefficient.
Strategies for C3-Functionalization:
-
Electrophilic Aromatic Substitution: For reactions like nitration and sulfonation, using forcing conditions can lead to C3 substitution, albeit often in low yields.[6][7]
-
Directed ortho-Metalation (DoM): If a directing group is placed at the C2 or C4 position, lithiation will occur at the C3 position. The resulting organolithium species can then be quenched with an electrophile.[2]
-
Ring-Opening/Ring-Closing Strategies: Recent methods involve the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization at the C3 position, followed by rearomatization.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Minisci Radical Alkylation
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products, with poor selectivity for the desired C4 isomer.
Solution: Employ a removable blocking group to direct the radical attack exclusively to the C4 position. A maleate-derived blocking group has been shown to be highly effective.[1][10][11]
Workflow for C4-Selective Minisci Alkylation:
-
Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically hinders the C2 and C6 positions.
-
Minisci Reaction: Perform the Minisci reaction using your carboxylic acid of choice, silver nitrate (AgNO₃), and ammonium persulfate ((NH₄)₂S₂O₈). The alkyl radical will selectively attack the C4 position.
-
Deprotection: Remove the blocking group using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the C4-alkylated pyridine.[1]
Data Presentation
Table 1: Effect of 3-Substituent on Regioselectivity in the SNAr of 2,6-Dichloropyridines [3]
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer |
| -COOCH₃ | Dichloromethane | 16 : 1 |
| -COOCH₃ | Acetonitrile | 9 : 1 |
| -COOCH₃ | DMSO | 1 : 2 |
| -CN | Acetonitrile | 1 : 9 |
| -CF₃ | Acetonitrile | 1 : 9 |
| -CONH₂ | Acetonitrile | 9 : 1 |
Table 2: Regioselectivity of Minisci C4-Alkylation using a Fumarate-Derived Blocking Group [11]
| Pyridine Substrate | Carboxylic Acid | Yield of C4-Alkylated Product |
| Pyridine | Cyclohexanecarboxylic acid | 81% |
| Pyridine | 1-Methylcyclopropane-1-carboxylic acid | 75% |
| Pyridine | 3-Phenylpropanoic acid | 72% |
| 2-Chloropyridine | Cyclohexanecarboxylic acid | 65% |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
This protocol is adapted from Organic Syntheses.[12]
Materials:
-
Pyridine
-
40% Peracetic acid
-
Isopropyl alcohol
-
Ether
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Safety Note: Reactions involving peracids are potentially explosive. Use appropriate safety precautions, including a safety shield, and avoid the buildup of unreacted peroxy compounds.
Protocol 2: C4-Selective Minisci Alkylation of Pyridine using a Blocking Group
This protocol is adapted from Choi et al., J. Am. Chem. Soc. 2021.[1]
Materials:
-
Pyridinium salt (fumarate-derived)
-
Carboxylic acid
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silver nitrate (AgNO₃)
-
Dichloroethane (DCE)
-
Water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50°C for 2 hours.
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
To the crude product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL).
-
Stir the mixture at room temperature for 30 minutes to remove the blocking group.
-
Work up the reaction by transferring it to a separatory funnel, adjusting the pH to >10 with 1 N NaOH, and extracting with dichloromethane.
Protocol 3: General Procedure for Directed ortho-Metalation (DoM) of a Pyridine Derivative
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted pyridine with a directing metalation group (DMG) (e.g., -CONEt₂, -OCONEt₂, -Cl)
-
A strong lithium amide base (e.g., Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP))
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, Me₃SiCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).
-
Add the electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Visualizations
Caption: Workflow for C4-selective Minisci alkylation of pyridines.
Caption: Decision tree for selecting a regioselective pyridine substitution strategy.
References
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine is bad at electrophilic aromatic substitution [almerja.com]
- 6. m.youtube.com [m.youtube.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scalable Synthesis of Fluorinated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the scalable synthesis of fluorinated pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing fluorinated pyridines?
A1: The most prevalent scalable methods include:
-
Halogen Exchange (Halex) Reaction: This method involves the substitution of a chloro or bromo group on the pyridine ring with fluoride, typically using fluoride salts like KF or CsF at elevated temperatures.
-
Balz-Schiemann Reaction: This classic method transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate.[1] While effective, it has inherent safety risks associated with potentially explosive diazonium salts, especially at a large scale.[2][3]
-
Synthesis from Pyridine N-Oxides: Pyridine N-oxides can be activated to facilitate nucleophilic substitution with a fluoride source, offering an alternative route to fluorinated pyridines.[4][5]
-
Direct C-H Fluorination: This modern approach involves the direct replacement of a C-H bond with a C-F bond, often using powerful fluorinating agents like AgF₂.[6][7]
-
Rhodium(III)-Catalyzed C-H Functionalization: This method allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[8][9]
Q2: What are the primary safety concerns when working with fluorinating agents on a large scale?
A2: Safety is paramount in fluorination chemistry. Key concerns include:
-
Toxicity and Corrosivity: Many fluorinating agents, like HF and its derivatives, are highly toxic and corrosive.[10] Proper personal protective equipment (PPE) and specialized handling equipment are essential.[11]
-
Exothermic Reactions: Fluorination reactions can be highly exothermic and difficult to control, potentially leading to runaway reactions.[11]
-
Reagent Instability: Some reagents, such as diazonium salts in the Balz-Schiemann reaction, are thermally unstable and can be explosive.[3][4] The use of continuous flow reactors can mitigate this risk by minimizing the reaction volume at any given time.[2]
-
Moisture Sensitivity: Certain fluorinating agents, like AgF₂, are sensitive to moisture, which can affect their reactivity and lead to inconsistent results.[6][12]
Troubleshooting Guides
Halogen Exchange (Halex) Reaction
Problem: Low yield or incomplete conversion in a large-scale Halex reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Temperature | The reaction of 2-chloropyridine with potassium bifluoride requires high temperatures, typically in the range of 250-370 °C.[13] Ensure the reactor can safely and consistently maintain the required temperature. | Increased reaction rate and conversion. |
| Poor Solubility of Fluoride Salt | Use a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt. | Enhanced reaction kinetics and higher yield. |
| Deactivation of Fluoride Salt | Ensure anhydrous conditions, as water can deactivate the fluoride salt. | Consistent and improved yields. |
| Substrate Deactivation | Electron-withdrawing groups on the pyridine ring can deactivate it towards nucleophilic substitution. A higher reaction temperature or a more reactive fluoride source (e.g., CsF) may be required. | Improved conversion rates. |
Balz-Schiemann Reaction
Problem: Low yield and formation of byproducts in a scalable Balz-Schiemann reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable. Performing the reaction at low temperatures (e.g., 10 °C for diazotization) and minimizing the time the diazonium salt is held before the fluorination step can reduce decomposition.[2] | Higher yield of the desired fluoropyridine and fewer impurities. |
| Hydrolysis of Diazonium Salt | The presence of water can lead to the formation of phenolic byproducts.[2] Use anhydrous solvents and reagents. | Minimized formation of hydroxylated impurities. |
| Side Reactions with Solvent | Polar solvents can promote side reactions.[12] Consider using low- or non-polar solvents for the thermal decomposition step. | Increased yield of the fluorinated product. |
| Safety Risks at Scale | The accumulation of explosive diazonium salts is a major safety hazard.[3] Employing a continuous flow reactor eliminates the isolation of the diazonium intermediate, significantly improving safety and control.[2][14] | A safer and more controlled process with consistent yields. |
Table 1: Common Impurities in the Balz-Schiemann Synthesis of 2-methylpyridin-3-fluoride [2]
| Impurity | Structure | Formation Pathway |
| imp-1 (Hydrolysis byproduct) | 2-methylpyridin-3-ol | Reaction of the diazonium intermediate with water. |
| imp-2 (Reduced byproduct) | 2-methylpyridine | Reduction of the diazonium intermediate. |
C-H Fluorination with AgF₂
Problem: Inconsistent yields and poor regioselectivity in C-H fluorination.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | AgF₂ is highly sensitive to moisture, which leads to its decomposition.[6][12] While reactions can be performed without a glovebox, using anhydrous solvents and weighing the reagent quickly in the air is crucial.[6] | Consistent and higher yields. A study showed that assembling the reaction in a glovebox gave a 99% yield, while assembling in air with dry solvent gave an 84% yield.[15] |
| Poor Regioselectivity | The electronic and steric properties of substituents on the pyridine ring influence the site of fluorination.[6] For 3,5-disubstituted pyridines, a mixture of isomers is often obtained.[6] Modifying substituents or using a different synthetic strategy may be necessary to achieve the desired regioselectivity. | Improved regioselectivity for the desired isomer. |
| Substrate Incompatibility | Free amines, alcohols, carboxylic acids, and aldehydes are not compatible with AgF₂.[6] Protecting these functional groups before fluorination is necessary. | Successful fluorination without degradation of the substrate. |
| Low Reactivity of Substrate | Pyridines with multiple electron-withdrawing groups can exhibit low reactivity, leading to poor yields (0-30%).[6][15] Increasing the reaction time or temperature may have a minimal impact.[12] Alternative fluorination methods should be considered for such substrates. | Improved conversion for deactivated substrates. |
Table 2: Impact of Reaction Conditions on the Yield of a Model C-H Fluorination Reaction [6][15]
| MeCN Drying Method | Vial Dried | Solids Weighed | Atmosphere | Yield (%) |
| CaH₂ | Oven-dried | Glovebox | N₂ | 99 |
| CaH₂ | Oven-dried | Air | N₂ | 84 |
| As is from bottle | As is | Air | Air | 75 |
Rh(III)-Catalyzed C-H Functionalization
Problem: Formation of byproducts due to fluoride displacement.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Nucleophilic Solvent | Nucleophilic solvents like methanol can displace the fluorine atom in the product under basic reaction conditions.[8] | By switching to a non-nucleophilic solvent such as ethyl acetate, the formation of the displacement byproduct is minimized.[8] |
| Moisture Sensitivity of Catalyst | While the reaction can be set up on the benchtop, some carboxylate salts used as co-catalysts can be hygroscopic.[8] Ensuring the use of dry reagents and solvents will lead to more reproducible results. | Consistent catalytic activity and yields. |
Experimental Protocols
Protocol 1: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor[2]
This protocol describes the synthesis of 2-methylpyridin-3-fluoride from 2-methylpyridin-3-amine.
Materials:
-
2-methylpyridin-3-amine
-
48% HBF₄ (aq)
-
Sodium nitrite
-
Water
-
Toluene
Equipment:
-
Continuous flow reactor system with three zones: premixing, diazonium formation, and thermal decomposition.
Procedure:
-
Diazotization:
-
Prepare a solution of 2-methylpyridin-3-amine in 48% HBF₄ and water.
-
Prepare a solution of sodium nitrite in water.
-
Pump both solutions into the premixing zone and then into the diazonium formation zone, maintaining a temperature of 10 °C with a residence time of 10 minutes.
-
-
Fluorination:
-
Pump the output from the diazotization step into the thermal decomposition zone, heated to 60 °C, with a residence time of 5.4 seconds.
-
-
Workup:
-
Collect the reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation.
-
Expected Yield: Approximately 70%.[2]
Protocol 2: Gram-Scale C-H Fluorination of 2-Phenylpyridine with AgF₂[12]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Methyl tert-butyl ether (MTBE)
-
1M HCl (aq)
-
Saturated NaCl (aq)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup:
-
To a dry flask, add 2-phenylpyridine.
-
Add anhydrous MeCN and stir to dissolve.
-
In the air, quickly weigh AgF₂ and add it to the solution.
-
Seal the flask and stir at room temperature. The reaction progress can be monitored by TLC.
-
-
Workup:
-
After the reaction is complete, concentrate the mixture to near dryness.
-
Add MTBE and 1M HCl to the residue and shake well.
-
Filter the mixture to remove silver salts, rinsing with MTBE.
-
Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel.
-
Expected Yield: 79–81%.[12]
Visualizations
Caption: Continuous flow synthesis of 2-methylpyridin-3-fluoride.
Caption: Troubleshooting C-H fluorination with AgF₂.
References
- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines [escholarship.org]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 3. Rh(III) -catalyzed C-H activation: a versatile route towards various polycyclic pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues
This guide provides a comparative analysis of the 1H NMR spectrum of 5-(Dichloromethyl)-2-fluoropyridine alongside related fluorinated and chlorinated pyridine derivatives. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of substituted pyridine compounds.
Spectroscopic Data Comparison
The following table summarizes the 1H NMR chemical shifts for this compound and its analogues. The data for the reference compounds has been compiled from publicly available spectral databases and scientific literature. The expected chemical shifts for the title compound are predicted based on the substituent effects observed in the analogues.
| Compound | H-3 | H-4 | H-6 | Other Protons | Solvent |
| This compound (Predicted) | ~7.9 ppm (dd) | ~7.8 ppm (dd) | ~8.3 ppm (d) | ~6.8 ppm (s, -CHCl2) | CDCl3 |
| 2-Fluoropyridine[1] | 7.18 ppm (ddd) | 7.78 ppm (ddd) | 8.23 ppm (d) | - | CDCl3 |
| 2-Chloro-5-fluoropyridine[2] | 7.35 ppm (dd) | 7.65 ppm (td) | 8.20 ppm (d) | - | CDCl3 |
| 2-Fluoro-3,5-dichloropyridine[3] | - | 7.85 ppm (d) | 8.15 ppm (s) | - | CDCl3 |
| 2-Chloro-5-(chloromethyl)pyridine | 7.70 ppm (dd) | 8.45 ppm (d) | 8.60 ppm (d) | 4.60 ppm (s, -CH2Cl) | CDCl3 |
Note: The predicted values for this compound are estimations based on established substituent effects on the pyridine ring. The dichloromethyl group at the 5-position is expected to deshield the adjacent protons (H-4 and H-6), while the fluorine at the 2-position will cause characteristic splitting patterns.
Experimental Protocols
A standardized protocol for the acquisition of 1H NMR spectra is crucial for accurate comparison. The following is a general procedure for sample preparation and spectral acquisition.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the pyridine derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3). For enhanced solubility, gentle vortexing or sonication may be applied.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small drop can be added.
-
Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound's identity and concentration.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Tuning and Shimming: The probe should be tuned to the appropriate frequency for proton detection. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic compounds.
-
-
Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the TMS signal at 0 ppm.
Visualizing Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of a substituted pyridine, such as this compound.
References
Navigating the Spectral Landscape: A Comparative Guide to 13C NMR Chemical Shifts of 2-Fluoropyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects within heterocyclic compounds is paramount. The 2-fluoropyridine scaffold, a common motif in pharmaceuticals, presents a unique set of analytical challenges and opportunities. This guide provides a comparative analysis of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for a series of 2-fluoropyridine derivatives, supported by experimental data, to aid in the structural elucidation and characterization of these important molecules.
The introduction of a fluorine atom at the C2 position of the pyridine ring significantly influences the electron distribution and, consequently, the 13C NMR chemical shifts of the ring carbons. These shifts are further modulated by the nature and position of other substituents. This guide summarizes experimental 13C NMR data for various substituted 2-fluoropyridines, offering a valuable resource for predicting and interpreting spectra of novel derivatives.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for 2-fluoropyridine and several of its derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications. All data was recorded in deuterated chloroform (CDCl3) unless otherwise specified.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Reference |
| 2-Fluoropyridine | 163.7 (d, J=237.1 Hz) | 109.8 (d, J=37.5 Hz) | 140.2 (d, J=14.1 Hz) | 121.7 (d, J=5.0 Hz) | 148.9 (d, J=15.9 Hz) | [1] |
| 2-Fluoro-3-methylpyridine | 162.9 (d, J=234.0 Hz) | 120.5 (d, J=25.0 Hz) | 140.5 (d, J=14.0 Hz) | 121.2 (d, J=5.0 Hz) | 146.5 (d, J=15.0 Hz) | [1] |
| 2-Fluoro-5-methylpyridine | 161.4 (d, J=235.0 Hz) | 110.1 (d, J=38.0 Hz) | 140.8 (d, J=14.0 Hz) | 132.8 (d, J=9.0 Hz) | 147.0 (d, J=16.0 Hz) | [1] |
| 2-Fluoro-6-methylpyridine | 162.2 (d, J=233.0 Hz) | 109.2 (d, J=37.0 Hz) | 139.6 (d, J=14.0 Hz) | 118.4 (d, J=5.0 Hz) | 158.0 (d, J=13.0 Hz) | [1] |
| 2-Fluoro-3-chloropyridine | 159.8 (d, J=237.0 Hz) | 121.7 (d, J=28.0 Hz) | 139.5 (d, J=14.0 Hz) | 122.1 (d, J=5.0 Hz) | 147.2 (d, J=16.0 Hz) | [1] |
| 2-Fluoro-5-bromopyridine | 161.6 (d, J=240.0 Hz) | 112.8 (d, J=40.0 Hz) | 142.9 (d, J=15.0 Hz) | 109.8 (d, J=9.0 Hz) | 149.8 (d, J=17.0 Hz) | [1] |
| 2-Fluoro-5-nitropyridine | 160.2 (d, J=243.0 Hz) | 111.2 (d, J=42.0 Hz) | 145.8 (d, J=15.0 Hz) | 134.1 (d, J=9.0 Hz) | 152.1 (d, J=18.0 Hz) | [1] |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), indicating the through-bond interaction between the carbon and fluorine atoms.
Experimental Protocol for 13C NMR Spectroscopy
The acquisition of high-quality 13C NMR spectra for 2-fluoropyridine derivatives requires careful consideration of experimental parameters. The following is a typical protocol:
-
Sample Preparation: Samples are typically prepared by dissolving 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, commonly CDCl3. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.
-
Acquisition Parameters: A standard proton-decoupled 13C NMR experiment is usually performed. Key parameters include a spectral width of approximately 250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (this will vary depending on the sample concentration), and a relaxation delay of 1-2 seconds.
-
Referencing: Chemical shifts are referenced internally to the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).
The workflow for a typical 13C NMR experiment is illustrated in the diagram below.
Alternative Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of 2-fluoropyridine derivatives. These include:
-
1H NMR Spectroscopy: Provides information about the proton environment and H-F coupling constants, complementing the 13C data.
-
19F NMR Spectroscopy: Directly probes the fluorine nucleus, offering sensitive insights into the electronic environment around the fluorine atom and its coupling to neighboring nuclei.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure in the solid state.
The logical relationship between these techniques in a comprehensive structural elucidation process is depicted below.
References
Comparative Analysis of Mass Spectrometry Techniques for 5-(Dichloromethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. The following sections detail experimental protocols, present anticipated fragmentation patterns, and compare the utility of different mass spectrometry approaches.
Introduction to Mass Spectrometry of Halogenated Pyridines
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[1][2] For halogenated pyridines like this compound, mass spectrometry provides crucial information regarding elemental composition and fragmentation pathways, which aids in structural confirmation. The presence of chlorine and fluorine isotopes results in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.
Common ionization techniques for such small molecules include Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).[1] EI is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information.[1][3] ESI is a "soft" ionization method that typically yields the protonated molecule or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination.[2][4]
Anticipated Mass Spectrometry Data
Table 1: Predicted Key Mass Spectral Peaks for this compound (Molecular Weight: 180.0 g/mol )
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation | Ionization Technique |
| 180/182/184 | [C₆H₄Cl₂FN]⁺ | Molecular ion peak (M⁺) with characteristic isotopic pattern for two chlorine atoms. | EI |
| 179/181/183 | [M-H]⁺ | Loss of a hydrogen atom. | EI |
| 145/147 | [M-Cl]⁺ | Loss of a chlorine atom. | EI |
| 110 | [M-2Cl]⁺ | Loss of both chlorine atoms. | EI |
| 118/120 | [M-HF-Cl]⁺ | Loss of hydrogen fluoride and a chlorine atom. | EI |
| 83 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of dichloromethyl group. | EI |
| 181/183/185 | [M+H]⁺ | Protonated molecule with isotopic pattern for two chlorine atoms. | ESI |
| 203/205/207 | [M+Na]⁺ | Sodium adduct with isotopic pattern for two chlorine atoms. | ESI |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for the analysis of this compound, other analytical techniques provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, separation of volatile impurities. | High resolution, sensitive, provides structural information.[7][8] | Requires volatile and thermally stable compounds. |
| LC-MS | Molecular weight, separation of non-volatile impurities. | Applicable to a wide range of compounds, soft ionization preserves the molecular ion.[4][9] | Fragmentation is often limited without MS/MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and non-destructive. | Provides limited structural information on its own. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile compounds and provides detailed structural information through fragmentation analysis.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is ideal for confirming the molecular weight of the compound and analyzing less volatile impurities.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v).
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Visualizing Analytical Workflows and Fragmentation
The following diagrams illustrate the experimental workflow for GC-MS analysis and the predicted fragmentation pathway of this compound.
Caption: GC-MS Experimental Workflow.
Caption: Predicted EI Fragmentation Pathway.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. idaea.csic.es [idaea.csic.es]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines
An essential tool in the arsenal of researchers and professionals in drug development and materials science is Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comprehensive comparison of the FTIR analysis of various fluorinated pyridine compounds, offering insights into how the position of fluorine substitution impacts the vibrational spectra. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, and understanding their structural nuances is paramount for quality control and reaction monitoring.
A standardized protocol is crucial for obtaining reproducible and high-quality FTIR spectra. The following methodology is a general guideline for the analysis of liquid or solid fluorinated pyridine samples.
1. Sample Preparation:
-
Liquid Samples: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin capillary film.
-
Solid Samples: The solid sample is finely ground with anhydrous KBr powder in an agate mortar and pestle (typically in a 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): For both liquid and solid samples, a small amount can be directly placed on the ATR crystal (e.g., diamond or germanium). This technique is often preferred for its minimal sample preparation.
2. Instrumentation and Data Acquisition:
-
Spectrometer: A commercial FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is typically used.
-
Spectral Range: The data is generally collected in the mid-infrared region, from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is usually sufficient for routine analysis.
-
Scanning: To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
3. Data Processing:
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
-
Baseline correction and spectral smoothing may be applied if necessary.
FTIR Data of Fluorinated Pyridines
The position of the fluorine atom on the pyridine ring significantly influences the vibrational frequencies of the C-H, C-F, and ring modes. The following table summarizes the key vibrational bands observed for 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine.
| Vibrational Mode | 2-Fluoropyridine (cm⁻¹) | 3-Fluoropyridine (cm⁻¹) | 4-Fluoropyridine (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 | Multiple weak to medium bands. |
| Ring C=C/C=N Stretch | ~1600, ~1570, ~1470, ~1430 | ~1590, ~1575, ~1475, ~1420 | ~1600, ~1590, ~1480, ~1415 | Strong to medium intensity bands characteristic of the pyridine ring. The positions are sensitive to the fluorine substitution pattern. |
| C-F Stretch | ~1250 - 1150 | ~1250 - 1150 | ~1250 - 1150 | A strong and characteristic band. The exact position can vary slightly with the substitution position.[1] |
| Ring Breathing | ~1020 | ~1030 | ~995 | A sharp, medium intensity band. |
| C-H Out-of-Plane Bend | ~750 | ~800, ~710 | ~820 | Strong bands, the number and position of which are highly indicative of the substitution pattern on the aromatic ring. |
Note: The exact peak positions can vary slightly depending on the physical state of the sample (liquid, solid, or gas) and the specific FTIR instrument used.
Alternative Analytical Techniques
While FTIR is a powerful tool for the structural elucidation of fluorinated pyridines, it is often used in conjunction with other analytical methods for a comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination and isomer differentiation.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric vibrations and C-C bonds within the aromatic ring.[1][2]
FTIR's advantages lie in its speed, non-destructive nature, and relatively low cost. It is an excellent technique for rapid screening, reaction monitoring, and quality control of known compounds.
Visualizations
The following diagrams illustrate the FTIR analysis workflow and the influence of fluorine substitution on the pyridine ring.
Conclusion
FTIR spectroscopy is a highly effective and accessible technique for the analysis of fluorinated pyridine compounds. By understanding the characteristic vibrational frequencies and the influence of the fluorine substituent's position, researchers can rapidly assess the identity, purity, and structure of these important molecules. When combined with other analytical methods, FTIR provides a robust approach for the comprehensive characterization of fluorinated pyridines in various scientific and industrial applications.
References
A Comparative Guide to the Reactivity of Dichloromethyl vs. Chloromethyl Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of dichloromethylpyridines and chloromethylpyridines, compounds of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutics. Understanding the differential reactivity of these synthons is crucial for designing efficient synthetic routes and predicting reaction outcomes. This comparison is supported by analogous experimental data from related chemical systems and outlines detailed experimental protocols for direct comparative analysis.
Introduction to Reactivity
The reactivity of chloromethyl and dichloromethyl groups attached to a pyridine ring is primarily governed by their susceptibility to nucleophilic substitution reactions. These reactions can proceed through two main mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).
The SN1 mechanism involves a two-step process where the leaving group (chloride) departs first to form a carbocation intermediate, which is then attacked by a nucleophile. The rate of this reaction is primarily dependent on the stability of the carbocation.
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center.
For both chloromethyl and dichloromethyl pyridines, the reaction occurs at the benzylic-like carbon, which is adjacent to the pyridine ring. The pyridine ring, being aromatic, can stabilize a positive charge at the benzylic position through resonance, making SN1 pathways plausible.
Comparative Reactivity Analysis
This trend suggests that dichloromethylpyridines are more reactive towards nucleophilic substitution than their chloromethylpyridine counterparts .
Several factors contribute to this increased reactivity:
-
Inductive Effect: The presence of a second chlorine atom in the dichloromethyl group has a strong electron-withdrawing inductive effect. This effect makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Carbocation Stability (SN1 Pathway): In an SN1-type reaction, the initial departure of a chloride ion from a dichloromethylpyridine would lead to an α-chloro carbocation. While halogens are generally deactivating, they can stabilize an adjacent carbocation through resonance (lone pair donation). The additional chlorine atom may offer further, albeit complex, electronic effects on the stability of this intermediate. More significantly, the increased electrophilicity of the carbon in the starting material likely facilitates the initial ionization step.
-
Transition State Stabilization (SN2 Pathway): In an SN2 reaction, the transition state involves the incoming nucleophile and the departing leaving group partially bonded to the central carbon. The electron-withdrawing nature of the second chlorine atom can help to stabilize the developing negative charge on the leaving group in the transition state, thereby lowering the activation energy and increasing the reaction rate.
Quantitative Data Summary
While specific kinetic data for the direct comparison of dichloromethyl- vs. chloromethylpyridines is not available, the following table summarizes the expected relative reactivity based on the analogous benzyl chloride/benzal chloride system. The data presented here is illustrative to highlight the expected trend.
| Compound Class | Relative Rate of Nucleophilic Substitution (e.g., Hydrolysis) | Expected Predominant Mechanism(s) |
| Chloromethylpyridines | Lower | SN1 or SN2, depending on reaction conditions |
| Dichloromethylpyridines | Higher | Likely favors SN1 due to increased carbocation stability |
Experimental Protocols
To quantitatively assess the reactivity of dichloromethylpyridines versus chloromethylpyridines, a series of kinetic experiments can be performed. The following are detailed methodologies for key experiments.
Experiment 1: Comparative Solvolysis by HPLC/UV-Vis
Objective: To determine the pseudo-first-order rate constants for the solvolysis of a dichloromethylpyridine and a chloromethylpyridine in a given solvent system.
Materials:
-
2-(Chloromethyl)pyridine
-
2-(Dichloromethyl)pyridine
-
Solvent (e.g., 50:50 ethanol/water)
-
High-performance liquid chromatograph (HPLC) with a UV-Vis detector
-
Thermostated reaction vessel
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of known concentrations (e.g., 0.1 M) of 2-(chloromethyl)pyridine and 2-(dichloromethyl)pyridine in the chosen solvent.
-
Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the stock solution to the pre-heated solvent in the reaction vessel to achieve a final concentration of, for example, 0.01 M. Start the timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a cold mobile phase.
-
Analyze the quenched samples by HPLC-UV. The disappearance of the starting material and the appearance of the product can be monitored by integrating the respective peak areas.
-
Plot the natural logarithm of the concentration of the starting material versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Repeat the experiment for the other compound under identical conditions.
Experiment 2: Comparative Nucleophilic Substitution with Piperidine by Potentiometric Titration
Objective: To compare the second-order rate constants for the reaction of a dichloromethylpyridine and a chloromethylpyridine with a nucleophile (piperidine).
Materials:
-
2-(Chloromethyl)pyridine
-
2-(Dichloromethyl)pyridine
-
Piperidine
-
Solvent (e.g., acetonitrile)
-
Potentiometer with a silver electrode
-
Standardized silver nitrate solution
-
Thermostated reaction vessel
Procedure:
-
Prepare solutions of known concentrations of the pyridine derivatives and piperidine in the chosen solvent.
-
In the thermostated reaction vessel, mix the solutions of the pyridine derivative and a stoichiometric excess of piperidine.
-
At regular time intervals, withdraw an aliquot and add it to an acidic solution to quench the reaction.
-
Titrate the quenched solution with a standardized silver nitrate solution to determine the concentration of the chloride ions produced.
-
The second-order rate constant can be determined by plotting 1/([A]t - [B]t) versus time, where [A]t and [B]t are the concentrations of the reactants at time t.
Visualizing Reaction Pathways and Workflows
General Nucleophilic Substitution Pathways
References
A Comparative Guide to 5-(Dichloromethyl)-2-fluoropyridine and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks offer a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability. Among the diverse array of available fluorinated heterocycles, 5-(dichloromethyl)-2-fluoropyridine presents a unique combination of reactive handles and electronic properties. This guide provides an objective comparison of this compound with other key fluorinated pyridine building blocks, supported by available data and experimental context.
The Role of Fluorinated Pyridines in Medicinal Chemistry
The pyridine ring is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of fluorine-containing substituents can profoundly alter the characteristics of the pyridine scaffold.[1] For instance, the strong electron-withdrawing nature of fluorinated alkyl groups can significantly impact the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting receptor binding and cell permeability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and often enhancing the metabolic stability and half-life of a drug.[3]
Commonly employed fluorinated pyridine building blocks include those with trifluoromethyl (-CF3), difluoromethyl (-CHF2), and monofluoromethyl (-CH2F) substituents. These groups offer a graded spectrum of electronic effects and lipophilicity, allowing for fine-tuning of a molecule's properties. The dichloromethyl (-CHCl2) group of this compound provides a distinct alternative, with its own unique reactivity and physicochemical profile.
Physicochemical Properties: A Comparative Overview
The dichloromethyl group is also strongly electron-withdrawing, comparable to the trifluoromethyl group, and is expected to impart significant lipophilicity. A systematic comparison of the calculated LogP values for these building blocks would provide a clearer picture of their relative lipophilicity.
Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Pyridine Building Blocks (Predicted/Typical Values)
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (Exemplary) | Key Features |
| This compound | C6H4Cl2FN | 180.01 | ~2.5-3.0 | Strong electron-withdrawing group, potential for further functionalization of the dichloromethyl group. |
| 2-Fluoro-5-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | ~2.0-2.5 | Highly stable, strongly electron-withdrawing, increases lipophilicity.[4] |
| 5-(Difluoromethyl)-2-fluoropyridine | C7H5F3N | 163.12 | ~1.5-2.0 | Electron-withdrawing, can act as a hydrogen bond donor.[5] |
| 2-Fluoro-5-(fluoromethyl)pyridine | C6H5F2N | 129.11 | ~1.0-1.5 | Moderately electron-withdrawing, offers a less lipophilic alternative. |
Note: LogP values are estimations and can vary based on the calculation method. The purpose of this table is to illustrate general trends.
Reactivity in Key Synthetic Transformations
The utility of a building block is largely defined by its reactivity in common synthetic transformations that enable the construction of complex drug-like molecules. Cross-coupling reactions are particularly important in this regard.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the C-F bond at the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr) is a key consideration. While specific comparative yield data for Suzuki couplings with this compound is scarce, related 2-chloropyridines have been shown to undergo Suzuki coupling.[6] The electron-withdrawing nature of the dichloromethyl group is expected to activate the pyridine ring towards nucleophilic attack, potentially facilitating the displacement of the fluorine atom under appropriate catalytic conditions.
A general workflow for a Suzuki-Miyaura coupling reaction involving a fluorinated pyridine building block is depicted below:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals. The success of this reaction is highly dependent on the ligand used, the base, and the reaction conditions. The electron-deficient nature of the pyridine ring in this compound should make it a suitable substrate for this transformation.
A typical experimental workflow for a Buchwald-Hartwig amination is outlined below:
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Biological Activity of Derivatives
While direct comparative biological data for a series of compounds derived from these different building blocks is not available in a single study, the choice of the fluorinated substituent is known to have a significant impact on the biological activity of the final molecule.
For example, the trifluoromethyl group has been successfully incorporated into numerous approved drugs, where it often enhances binding affinity and metabolic stability.[1] The difluoromethyl group, with its ability to act as a hydrogen bond donor, can introduce new interactions with the target protein that are not possible with a trifluoromethyl group.[5]
The dichloromethyl group, while less common, offers a unique steric and electronic profile that could lead to novel structure-activity relationships. Further biological evaluation of compounds synthesized from this compound is needed to fully understand its potential in drug discovery.
Experimental Protocols
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the fluorinated pyridine building block (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the fluorinated pyridine building block (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd2(dba)3 or a Pd-NHC complex) (0.01-0.05 eq.), a suitable phosphine or NHC ligand (0.02-0.1 eq.), and a base (e.g., NaOtBu or K3PO4) (1.5-2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Logical Framework for Building Block Selection
The choice between this compound and other fluorinated building blocks will depend on the specific goals of the drug discovery program. The following decision-making framework can guide this selection process:
Caption: Decision-making framework for selecting a fluorinated pyridine building block.
Conclusion
This compound represents a valuable, albeit less explored, building block for medicinal chemistry. Its strong electron-withdrawing character and potential for unique reactivity at the dichloromethyl position offer opportunities for the synthesis of novel drug candidates. While direct quantitative comparisons with more common fluorinated analogues like the trifluoromethyl and difluoromethyl pyridines are needed, the principles of physical organic chemistry and established reaction methodologies provide a strong basis for its application in drug discovery programs. Future studies focusing on the head-to-head comparison of these building blocks in standardized synthetic and biological assays will be crucial for fully elucidating the potential of this compound in the development of next-generation therapeutics.
References
- 1. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Purity Analysis of 5-(Dichloromethyl)-2-fluoropyridine: A Guide to HPLC and qNMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-(Dichloromethyl)-2-fluoropyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this halogenated pyridine derivative. Detailed experimental protocols and data presentation are included to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a robust and widely adopted method for the purity determination of organic compounds.[1][2] It offers excellent resolution and sensitivity for separating the main compound from its potential impurities.
Experimental Protocol: HPLC
Objective: To develop and validate a reverse-phase HPLC method for determining the purity of this compound and separating it from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
Data Presentation: HPLC Purity Analysis
The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.3 | Potential Impurity 1 |
| 2 | 5.8 | 4,950,000 | 99.0 | This compound |
| 3 | 7.2 | 20,000 | 0.4 | Potential Impurity 2 |
| 4 | 9.1 | 15,000 | 0.3 | Potential Impurity 3 |
| Total | 5,000,000 | 100.0 |
Alternative Analytical Technique: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of this compound using an internal standard with a known purity.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Internal standard (e.g., maleic acid, dimethyl sulfone) of certified purity
-
Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Spectral Width: Appropriate for observing all relevant signals.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.5 | 10.2 |
| Molecular Weight ( g/mol ) | 180.00 | 116.07 |
| Signal Integral | 1.00 (singlet) | 2.00 (singlet) |
| Number of Protons | 1 | 2 |
| Purity of Standard (%) | 99.9 | |
| Calculated Purity (%) | 98.5 |
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (area percent) unless a certified reference standard of the analyte is used | Absolute (with a certified internal standard of a different compound) |
| Impurity Detection | Detects impurities that are UV-active and separable from the main peak | Detects proton-containing impurities |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation and accurate quantification | Requires a certified internal standard of a different, stable compound |
| Throughput | Relatively high | Lower |
| Destructive | Yes | No |
Workflow for Purity Analysis Method Selection
Caption: Decision workflow for selecting an analytical method for purity determination.
Signaling Pathway for Method Validation
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
A Comparative Guide to the Spectroscopic Data of 5-(chloromethyl)-2-fluoropyridine and its Synthetic Alternative
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 5-(chloromethyl)-2-fluoropyridine, a valuable building block in medicinal chemistry, and its chloro-analogue, 2-chloro-5-(chloromethyl)pyridine. The following sections detail their synthesis, present a side-by-side comparison of their nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, and outline the experimental protocols for their preparation.
Introduction
5-(Chloromethyl)-2-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural analogue, 2-chloro-5-(chloromethyl)pyridine, is also a key precursor, notably in the production of neonicotinoid insecticides like imidacloprid and acetamiprid.[1] The substitution of a fluorine atom for a chlorine atom on the pyridine ring can significantly influence the molecule's reactivity and spectroscopic properties. This guide aims to provide a clear and concise comparison of these two important intermediates.
Synthetic Pathways
The synthesis of 5-(chloromethyl)-2-fluoropyridine and 2-chloro-5-(chloromethyl)pyridine typically originates from their respective methylpyridine precursors. The introduction of the chloromethyl group is generally achieved through a chlorination reaction of the corresponding 5-methylpyridine.
A common route to 2-fluoro-5-methylpyridine involves a diazotization reaction of 2-amino-5-methylpyridine followed by a Schiemann-type reaction. The subsequent chlorination of the methyl group can be achieved using various reagents, often involving radical initiators.
The synthesis of 2-chloro-5-(chloromethyl)pyridine can be accomplished through the direct chlorination of 3-methylpyridine. This process can be carried out in a solution phase with a catalyst.[2] An alternative pathway involves the chlorination of 2-chloro-5-methylpyridine.
The following diagram illustrates the general synthetic workflow for these compounds.
Caption: Synthetic routes to 5-(chloromethyl)-2-fluoropyridine and its chloro-analogue.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the key compounds and their precursors.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Fluoro-5-methylpyridine | 7.94 (s, 1H, H-6), 7.52 (m, 1H, H-4), 6.75 (dd, J=8.2, 3.0 Hz, 1H, H-3), 2.25 (s, 3H, CH₃)[3] |
| 2-Chloro-5-methylpyridine | 8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H)[4] |
| 5-(Chloromethyl)-2-fluoropyridine | Data not publicly available |
| 2-Chloro-5-(chloromethyl)pyridine | Specific peak assignments not publicly available, but a spectrum is accessible through PubChem.[5] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 2-Fluoro-5-methylpyridine | 162.1 (d, ¹JCF=236 Hz, C-2), 147.2 (d, ³JCF=14 Hz, C-6), 141.7 (d, ³JCF=8 Hz, C-4), 130.6 (C-5), 108.8 (d, ²JCF=38 Hz, C-3), 17.4 (CH₃)[3] |
| 2-Chloro-5-methylpyridine | Data not publicly available |
| 5-(Chloromethyl)-2-fluoropyridine | Data not publicly available |
| 2-Chloro-5-(chloromethyl)pyridine | Data not publicly available |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| 2-Fluoro-5-methylpyridine | C₆H₆FN | 111.12 | Data not publicly available |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | Data not publicly available |
| 5-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | 145.56 | Data not publicly available |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | 161, 128, 126[5] |
Experimental Protocols
Synthesis of 2-Fluoro-5-methylpyridine [3]
To a solution of 2-amino-5-methylpyridine (20.0 g, 185 mmol) in 50 wt% aqueous fluoboric acid (50 mL) at -10 °C, sodium nitrite (16.6 g, 240 mmol) is added portion-wise, maintaining the temperature below 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes and then at 50 °C for 30 minutes. After cooling to room temperature, the mixture is basified to pH 9-10 with a saturated aqueous solution of sodium carbonate (250 mL) and extracted with dichloromethane (4 x 125 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on alumina (dichloromethane) to yield 2-fluoro-5-methylpyridine as a yellow oil.
Synthesis of 2-Chloro-5-chloromethylpyridine from 2-Chloro-5-methylpyridine
A general procedure involves the chlorination of 2-chloro-5-methylpyridine. This can be achieved by reacting 2-chloro-5-methylpyridine with a chlorinating agent, such as chlorine gas, in a suitable solvent and potentially in the presence of a catalyst or initiator, at an elevated temperature.[2] The reaction progress is monitored, and upon completion, the product is isolated and purified, for example, by crystallization or distillation.
The following diagram outlines a generalized experimental workflow for the synthesis and characterization of these pyridine derivatives.
Caption: A generalized workflow for the synthesis and analysis of pyridine intermediates.
Conclusion
References
- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. 2-Fluoro-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Synthesis of Dichloromethylpyridines: A Guide to Characterizing Unexpected Byproducts
For researchers, scientists, and professionals in drug development, the synthesis of dichloromethylpyridine derivatives is a critical step for creating a wide range of pharmaceutical and agrochemical compounds. However, the reactivity of these compounds can often lead to the formation of unexpected and undesirable byproducts. This guide provides a comparative analysis of common side reactions, focusing on over-chlorination and dimerization, and offers detailed experimental protocols for their characterization.
The two primary classes of unexpected byproducts encountered in dichloromethylpyridine reactions are over-chlorinated species and dimers. The formation of these byproducts is highly dependent on the choice of reagents and reaction conditions. Understanding and controlling these side reactions is crucial for optimizing yield, simplifying purification, and ensuring the safety and efficacy of the final product.
Over-Chlorination: A Common Pitfall
A frequent and significant side reaction in the synthesis of chloromethylpyridines is over-chlorination, where an additional chlorine atom is substituted onto the pyridine ring. This is particularly prevalent when using strong chlorinating agents like thionyl chloride (SOCl₂).
A study on the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine highlights this issue. The use of thionyl chloride not only converts the hydroxymethyl group to a chloromethyl group but can also lead to the substitution of the bromo group, resulting in the formation of 2-chloro-6-chloromethylpyridine as a significant byproduct.[1][2] The extent of this over-chlorination is sensitive to reaction conditions such as temperature.[1][2]
In contrast, employing a milder chlorinating agent, such as the adduct formed between cyanuric chloride and dimethylformamide (DMF), can completely circumvent this issue, leading to a clean conversion to the desired product.[1][2]
Comparative Performance of Chlorinating Agents
| Chlorinating Agent | Reaction Conditions | Desired Product Yield (2-bromo-6-chloromethylpyridine) | Over-chlorinated Byproduct Yield (2-chloro-6-chloromethylpyridine) | Reference |
| Thionyl Chloride (SOCl₂) | Neat, 40 °C | 56% | 44% | [1][2] |
| Thionyl Chloride (SOCl₂) | Neat, room temp. | 75% | 25% | [1] |
| Thionyl Chloride (SOCl₂) | Neat, 0 °C | ~81% | ~19% | [1] |
| Thionyl Chloride (SOCl₂) | in DCM, 0 °C | ~87% | ~13% | [1] |
| Cyanuric Chloride/DMF | in DCM, room temp. | 75% | 0% | [1][2] |
Dimerization: An Underestimated Side Reaction
The reactive nature of the chloromethyl group, akin to a benzyl chloride, makes dichloromethylpyridines susceptible to dimerization, particularly under reductive or basic conditions. This can lead to the formation of a new carbon-carbon bond, resulting in a bipyridine ethane derivative. While direct studies on the dimerization of dichloromethylpyridines are not abundant, the analogy to benzyl chlorides, which are known to dimerize, provides a strong basis for considering this as a potential side reaction.
The mechanism for such a dimerization can proceed through a radical pathway, where a single electron transfer to the chloromethylpyridine generates a pyridylmethyl radical. Two of these radicals can then couple to form the dimer. This type of reaction is often promoted by metals or photoredox catalysis.
Experimental Protocols
Accurate identification and quantification of byproducts are essential for process optimization. The following are detailed methodologies for the characterization of over-chlorinated and dimerized byproducts.
Protocol 1: GC-MS Analysis for the Identification and Quantification of Over-chlorinated Byproducts
This protocol is adapted from the analysis of the reaction mixture in the synthesis of 2-bromo-6-chloromethylpyridine.[1][2]
-
Sample Preparation:
-
Quench the reaction mixture with deionized water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Dilute a small aliquot of the crude product in DCM for GC-MS analysis.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the over-chlorinated byproduct by their mass spectra. For 2-chloro-6-chloromethylpyridine, look for molecular ion peaks at m/z 161 and 163, with an isotopic pattern indicative of two chlorine atoms.[1][2]
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: NMR Spectroscopy for Structural Elucidation of Byproducts
NMR spectroscopy is a powerful tool for the unambiguous identification of isomers and other byproducts.
-
Sample Preparation:
-
Dissolve a sample of the crude reaction mixture or purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
For over-chlorination, look for distinct sets of signals for the pyridine ring protons. The chemical shifts and coupling patterns will differ between the desired product and the over-chlorinated byproduct. For example, in the case of 2-bromo-6-chloromethylpyridine vs. 2-chloro-6-chloromethylpyridine, the aromatic protons will exhibit different chemical shifts due to the different electronic effects of bromine and chlorine.[1][2]
-
For dimerization products, look for the appearance of a singlet or a set of peaks corresponding to the new ethanediyl (-CH₂-CH₂-) bridge, typically in the 2.5-3.5 ppm region, and a change in the integration and multiplicity of the aromatic signals.
-
-
¹³C NMR and 2D NMR (COSY, HSQC, HMBC):
-
Acquire ¹³C NMR and 2D NMR spectra as needed for unambiguous assignment of all carbon and proton signals, confirming the structure of the byproducts.
-
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways for dichloromethylpyridine synthesis.
Caption: Workflow for byproduct characterization.
References
Safety Operating Guide
Proper Disposal of 5-(Dichloromethyl)-2-fluoropyridine: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict disposal protocols for chemical waste. This document provides essential, step-by-step guidance for the proper disposal of 5-(Dichloromethyl)-2-fluoropyridine, a halogenated pyridine derivative.
The following procedures are based on established best practices for the disposal of halogenated organic compounds and should be conducted in strict accordance with local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, precautions for similar chlorinated and fluorinated pyridines should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
Disposal Protocol: A Step-by-Step Guide
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound and must be treated as hazardous waste.
-
Do not mix this compound with non-halogenated waste streams.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
2. Waste Collection and Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available information about the waste, including its chemical composition and any known hazards.
4. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. Halogenated hydrocarbons are persistent in the environment and can damage wastewater treatment systems.[1]
-
DO NOT evaporate in a fume hood as a means of disposal.
-
DO NOT mix with other non-hazardous laboratory trash.
Recommended Disposal Technology
The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration .[2] This process ensures the complete destruction of the compound into less harmful components.
| Parameter | Recommended Value |
| Incineration Temperature | 1,800°F (approximately 982°C) or higher |
| Residence Time | 1 second or longer |
| Destruction Efficiency | 98% or greater |
Table 1: Recommended Incineration Parameters for Halogenated Organic Compounds.[2]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the scientific community.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste disposal and comply with all applicable regulations.
References
Personal protective equipment for handling 5-(Dichloromethyl)-2-fluoropyridine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-(Dichloromethyl)-2-fluoropyridine. The following procedures are based on the known hazards of similar halogenated pyridine compounds and are intended for use by trained research, scientific, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous substance. Based on data from structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles when there is a splash hazard.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling pyridines.[3][4] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to provide maximum skin coverage.[5] |
| Respiratory | Respirator | Use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and particulates if working outside of a certified fume hood or if exposure limits are exceeded.[1][2] |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory.[2] |
Safe Handling and Operational Plan
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow:
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
